Btk-IN-34
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29N3O4S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
3-cyclopentylidene-5-(4-pentanoylpiperazin-1-yl)sulfonyl-1H-indol-2-one |
InChI |
InChI=1S/C22H29N3O4S/c1-2-3-8-20(26)24-11-13-25(14-12-24)30(28,29)17-9-10-19-18(15-17)21(22(27)23-19)16-6-4-5-7-16/h9-10,15H,2-8,11-14H2,1H3,(H,23,27) |
InChI Key |
XIKZFUOHECFNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=C4CCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Btk-IN-34: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of Btk-IN-34, a selective inhibitor of Bruton's tyrosine kinase (BTK). The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound is a novel oxindole derivative that functions as a selective inhibitor of Bruton's tyrosine kinase. Its primary mechanism involves the inhibition of BTK autophosphorylation at the Tyr223 residue, a critical step in the activation of the B-cell receptor (BCR) signaling pathway. Notably, this compound demonstrates selectivity by not affecting the upstream kinases Lyn and Syk in this pathway. The inhibition of BTK activity by this compound leads to a downstream cascade of effects, including the decreased phosphorylation of key signaling molecules such as ERK1/2 and p38, ultimately resulting in anti-proliferative activity in B-cell lymphoma cell lines.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, also referred to as compound 9h in the primary literature.
| Parameter | Value | Cell Line | Reference |
| IC50 | 2.75 µM | RAMOS | |
| Free Binding Energy | -10.8 kcal/mol | N/A | [1] |
Table 1: In Vitro Activity and Binding Affinity of this compound.
Signaling Pathway Analysis
The following diagram illustrates the canonical B-cell receptor (BCR) signaling pathway and the point of intervention by this compound.
Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of RAMOS cells.
Protocol:
-
Cell Culture: RAMOS (human Burkitt's lymphoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells per well in 100 µL of culture medium and incubated for 24 hours.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. 100 µL of the diluted compound solutions are added to the respective wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of BTK, ERK1/2, and p38 in RAMOS cells.
Protocol:
-
Cell Treatment and Lysis: RAMOS cells are treated with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for 24 hours. After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-BTK (Tyr223), total BTK, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-p38 (Thr180/Tyr182), total p38, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Caption: Experimental Workflow for Western Blot Analysis.
References
Btk-IN-34: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling effects of Btk-IN-34, a selective inhibitor of Bruton's tyrosine kinase (BTK). This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and workflows.
Core Mechanism and Cellular Impact
This compound, identified as compound 9h in its primary study, demonstrates selective inhibition of BTK, a critical non-receptor tyrosine kinase in B-cell receptor (BCR) signaling.[1][2] Its mechanism of action centers on the suppression of BTK phosphorylation, which in turn modulates downstream pathways crucial for B-cell proliferation and survival.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cellular characterization of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (μM) | Reference |
| RAMOS (BTK-high human B-cell lymphoma) | Cytotoxicity Assay | 2.75 | [3] |
Table 2: Effects of this compound on Downstream Signaling Molecules
| Target Protein | Phosphorylation Site | Cell Line | Concentration Range Tested (μM) | Observed Effect | Quantitative Inhibition Data (e.g., IC50) | Reference |
| BTK | Tyr223 | RAMOS | 1, 10, 50 | Dose-dependent decrease in phosphorylation | Not provided in the primary study | [3] |
| ERK1/2 | Thr202/Tyr204 | RAMOS | 1, 10, 50 | Dose-dependent decrease in phosphorylation | Not provided in the primary study | [3] |
| p38 | Thr180/Tyr182 | RAMOS | 1, 10, 50 | Dose-dependent decrease in phosphorylation | Not provided in the primary study | [3] |
Note: The primary study demonstrated a dose-dependent inhibition of phosphorylation for BTK, ERK1/2, and p38 through Western blot analysis; however, specific IC50 values for the inhibition of these signaling proteins were not reported.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling cascade affected by this compound and the experimental workflow used to determine its effects.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and standard laboratory procedures.
Cell Culture and Treatment
-
Cell Line: RAMOS (human Burkitt's lymphoma) cells, which have high endogenous BTK expression.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experimental assays, RAMOS cells are seeded at an appropriate density and treated with this compound at final concentrations of 1, 10, and 50 µM or a vehicle control (e.g., DMSO) for 24 hours.
Cytotoxicity Assay
-
Seeding: RAMOS cells are seeded in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The absorbance or luminescence is measured, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
-
Cell Lysis: Following treatment with this compound, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.
-
Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-p38 (Thr180/Tyr182)
-
Total p38
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.
References
- 1. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Phosphorylation of Btk by Akt/Protein Kinase B Provides Docking for 14-3-3ζ, Regulates Shuttling, and Attenuates both Tonic and Induced Signaling in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Btk-IN-34: A Technical Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Btk-IN-34 is a recently identified inhibitor of Bruton's tyrosine kinase (Btk), a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for various B-cell malignancies and autoimmune disorders. This document provides a technical overview of the selectivity profile of this compound against other kinases. Due to limitations in accessing the specific primary research publication, this guide focuses on the established role of Btk, the signaling pathways it governs, and the general methodologies used to determine kinase inhibitor selectivity. While direct quantitative data for this compound's activity against a wider kinase panel is not available in the provided search results, this guide serves as a foundational resource for understanding the significance of its selectivity.
Introduction to Bruton's Tyrosine Kinase (Btk)
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial enzyme in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, and survival.[1] Btk is also involved in other signaling pathways, including those initiated by chemokine receptors, Fc receptors, and Toll-like receptors (TLRs). Its central role in these processes makes it a highly attractive target for therapeutic intervention in diseases characterized by aberrant B-cell activity.
The Btk Signaling Pathway
Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated that leads to the activation of Btk. This process involves the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex by Src family kinases such as Lyn and Syk. Phosphorylated ITAMs serve as docking sites for Syk, which in turn phosphorylates adaptor proteins that recruit Btk to the plasma membrane. At the membrane, Btk is phosphorylated by Syk and Src family kinases, leading to its full activation.
Activated Btk then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a key downstream effector.[1] PLCγ2 activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling events, including calcium mobilization and activation of protein kinase C (PKC), which ultimately lead to the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes involved in B-cell proliferation, survival, and differentiation.
This compound Selectivity Profile
This compound has been identified as a selective inhibitor of Btk. In a study by Velavalapalli and colleagues, this compound demonstrated an IC50 of 2.75 μM in BTK-high RAMOS cells and was shown to selectively inhibit the phosphorylation of Btk at Tyr223 without affecting the upstream kinases Lyn and Syk.
A comprehensive understanding of a kinase inhibitor's selectivity is paramount for its development as a therapeutic agent. Off-target inhibition can lead to unforeseen side effects or even desirable polypharmacology. The selectivity of an inhibitor is typically determined by screening it against a large panel of kinases, often encompassing a significant portion of the human kinome. The results are usually presented as a table of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
Note: The specific quantitative data for the selectivity of this compound against a broad panel of kinases from the primary publication (Velavalapalli et al., ACS Omega 2024, 9, 7, 8067–8081) was not available in the conducted searches. The following table is a template illustrating how such data is typically presented.
Table 1: Illustrative Selectivity Profile of a Kinase Inhibitor
| Kinase Target | IC50 (nM) |
| Btk | X |
| Tec | >1000 |
| Itk | >1000 |
| Src | >1000 |
| Lyn | >1000 |
| Syk | >1000 |
| EGFR | >1000 |
| HER2 | >1000 |
| ... | ... |
Experimental Protocols for Kinase Inhibition Assays
The determination of a kinase inhibitor's potency and selectivity relies on robust in vitro kinase assays. Several methodologies are commonly employed, with the choice of assay depending on the specific requirements of the study.
General In Vitro Kinase Assay Workflow
A typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor involves the following steps:
-
Preparation of Reagents: This includes the purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the test inhibitor at various concentrations.
-
Reaction Incubation: The kinase, substrate, and inhibitor are incubated together in a suitable buffer system that supports enzymatic activity.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be achieved through various detection methods.
-
Data Analysis: The measured kinase activity at different inhibitor concentrations is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
References
An In-depth Technical Guide on the Role of Btk-IN-34 in B-cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-34. It details its mechanism of action within the B-cell receptor (BCR) signaling pathway, presents key quantitative data, and outlines the experimental protocols used for its characterization.
Introduction to B-cell Receptor Signaling and the Role of BTK
The B-cell receptor (BCR) is a critical component of the adaptive immune system, responsible for recognizing antigens and initiating a signaling cascade that leads to B-cell activation, proliferation, differentiation, and antibody production.[1][2] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making its components attractive targets for therapeutic intervention.
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a crucial downstream mediator of BCR signaling.[3][4] Upon BCR engagement with an antigen, a series of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2). This leads to the activation of several signaling cascades, including the NF-κB and MAPK pathways, which are vital for B-cell survival and proliferation.[5]
This compound has been identified as a selective inhibitor of BTK, showing promise in its ability to modulate the BCR signaling pathway.[6][7]
Mechanism of Action of this compound
This compound, also referred to as compound 9h in its discovery publication, is a novel 5-substituted oxindole derivative that acts as a selective inhibitor of BTK.[6][7] Its primary mechanism of action is the inhibition of BTK phosphorylation at tyrosine 223 (Tyr223), a key autophosphorylation site required for full BTK activation.[1][6]
Notably, this compound demonstrates selectivity by not affecting the upstream proteins in the BCR signaling pathway, such as Lyn and Syk.[6] By specifically targeting BTK, this compound effectively curtails the downstream signaling cascade, leading to a reduction in the phosphorylation of key effector molecules like ERK1/2 and p38 MAPK.[1][6] This targeted inhibition ultimately results in antiproliferative activity in B-cell lymphoma cells that are highly dependent on BCR signaling.[6]
Quantitative Data
The following tables summarize the quantitative data regarding the in vitro activity of this compound.
Table 1: Antiproliferative Activity of this compound (Compound 9h) against various cell lines. [6]
| Cell Line | Description | IC50 (µM) |
| RAMOS | Human Burkitt's lymphoma (BTK-high) | 2.75 |
| K562 | Human chronic myelogenous leukemia (BTK-low) | >50 |
| A549 | Human lung carcinoma | >50 |
| HCT116 (p53+/+) | Human colorectal carcinoma | >50 |
| HCT116 (p53-/-) | Human colorectal carcinoma | >50 |
| U2OS | Human osteosarcoma | >50 |
| JURKAT | Human T-cell leukemia | >50 |
| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | >50 |
| BJ | Human normal foreskin fibroblast | >50 |
| MRC-5 | Human normal lung fibroblast | >50 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture
-
Cell Line: RAMOS (human Burkitt's lymphoma) cells were used for the experiments.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[6]
Western Blot Analysis
This protocol was used to determine the effect of this compound on the phosphorylation status of key proteins in the BCR signaling pathway.
-
Cell Treatment: RAMOS cells were seeded and allowed to attach. The cells were then treated with this compound at the desired concentrations (e.g., 1-50 µM) for a specified duration (e.g., 24 hours).[1][6]
-
Cell Lysis: After treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-p38 (Thr180/Tyr182)
-
Total p38
-
β-actin (as a loading control)
-
-
Washing: The membrane was washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.
-
Detection: After further washing with TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software, and the levels of phosphorylated proteins were normalized to their respective total protein levels.[6]
Antiproliferative Assay (MTT Assay)
This assay was used to assess the cytotoxic effects of this compound on various cancer cell lines.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound (typically in a serial dilution) for 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using appropriate software.[6]
Visualizations
The following diagrams illustrate the B-cell receptor signaling pathway and the experimental workflow for Western blot analysis.
Caption: B-cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of BTK signaling.
Conclusion
This compound is a selective inhibitor of BTK that demonstrates potent antiproliferative activity in BTK-dependent B-cell lymphoma cells. Its mechanism of action, involving the specific inhibition of BTK phosphorylation without affecting upstream kinases, highlights its potential as a targeted therapeutic agent. The provided experimental protocols offer a detailed guide for the further investigation and characterization of this compound and other similar BTK inhibitors. Based on the reviewed literature, no in-vivo studies for this compound have been reported to date. Further research, including in-vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of BTK Inhibition by Btk-IN-34 on NF-κB and MAPK Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "Btk-IN-34" is not available in the public domain. This guide synthesizes the established role of Bruton's tyrosine kinase (BTK) in the NF-κB and MAPK signaling pathways and outlines the expected effects of a potent and selective BTK inhibitor, herein referred to as this compound. The quantitative data presented are hypothetical examples based on typical findings for BTK inhibitors.
Executive Summary
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the Tec family, primarily expressed in hematopoietic cells, with the exception of T-lymphocytes and plasma cells.[1][2] It is an essential component of multiple signaling pathways, most notably the B-cell receptor (BCR) pathway, which governs B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[1][3] this compound, a hypothetical selective BTK inhibitor, is expected to exert its therapeutic effects by modulating downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] This document provides a detailed overview of the mechanism of action of BTK inhibition by this compound on these two key pathways, supported by illustrative data and detailed experimental protocols for validation.
The Role of BTK in NF-κB and MAPK Signaling
BTK acts as a crucial signaling node downstream of the BCR.[4][5] Upon BCR engagement, BTK is recruited to the cell membrane and activated through phosphorylation.[2] Activated BTK, in turn, phosphorylates and activates phospholipase Cγ2 (PLCγ2).[2] This initiates a cascade of downstream events leading to the activation of both the NF-κB and MAPK pathways.[2][5]
The NF-κB Pathway
The NF-κB family of transcription factors plays a pivotal role in inflammation, immunity, cell proliferation, and survival.[6] In the canonical NF-κB pathway, activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κBα (IκBα).[6][7] This releases the NF-κB dimers (most commonly p50/RelA) to translocate to the nucleus and initiate the transcription of target genes.[6] BTK is required for the activation of the IKK complex following BCR stimulation.[8] Therefore, inhibition of BTK by this compound is expected to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of its target genes.[6][8] Some studies also suggest a more direct, IKK-independent mechanism where BTK can directly phosphorylate IκBα, contributing to NF-κB activation.[9]
The MAPK Pathway
The MAPK pathways are a series of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[10] In B-cells, the Ras-Raf-MEK-ERK pathway is one of the major MAPK cascades activated downstream of the BCR.[4][5] Activation of PLCγ2 by BTK leads to the production of diacylglycerol (DAG), which can activate RasGRP, a guanine nucleotide exchange factor for Ras. This, in turn, activates the Raf-MEK-ERK signaling module.[11] Inhibition of BTK by this compound would be expected to attenuate the activation of this pathway, leading to reduced phosphorylation of MEK and ERK.[12]
Expected Quantitative Effects of this compound
The following tables summarize hypothetical quantitative data representing the expected effects of this compound on key readouts of NF-κB and MAPK pathway activation.
Table 1: Effect of this compound on NF-κB Pathway Activation
| Assay | Cell Line | Treatment | IC50 (nM) | Outcome |
| IκBα Phosphorylation | Lymphoma Cell Line | This compound | 15 | Inhibition of IκBα phosphorylation |
| NF-κB Reporter Assay | B-cell Line | This compound | 25 | Reduction in luciferase activity |
| Nuclear Translocation of p65 | Primary B-cells | This compound | 30 | Decreased nuclear p65 levels |
| Target Gene Expression (e.g., CCL3, CCL4) | Malignant B-cells | This compound | 20 | Downregulation of mRNA levels |
Table 2: Effect of this compound on MAPK Pathway Activation
| Assay | Cell Line | Treatment | IC50 (nM) | Outcome |
| ERK1/2 Phosphorylation | Lymphoma Cell Line | This compound | 50 | Inhibition of ERK1/2 phosphorylation |
| MEK1/2 Phosphorylation | B-cell Line | This compound | 45 | Inhibition of MEK1/2 phosphorylation |
| c-Fos Expression | Malignant B-cells | This compound | 60 | Downregulation of mRNA levels |
Experimental Protocols
NF-κB Activation Assays
-
Cell Culture and Treatment: Plate B-cells at a density of 1x10^6 cells/mL and treat with varying concentrations of this compound for 1-2 hours. Stimulate with an appropriate agonist (e.g., anti-IgM) for 15-30 minutes.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Transfection: Co-transfect B-cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using an appropriate transfection reagent.
-
Treatment and Stimulation: After 24 hours, treat the cells with this compound for 1-2 hours, followed by stimulation with an agonist for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
MAPK Activation Assays
-
Cell Culture and Treatment: Plate cells and treat with this compound as described in section 4.1.1. Stimulate with an agonist for 5-15 minutes.
-
Cell Lysis and Protein Quantification: Follow the procedures outlined in section 4.1.1.
-
SDS-PAGE and Western Blotting: Follow the procedures outlined in section 4.1.1.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control.
-
Detection: Visualize and quantify the bands as described in section 4.1.1.
-
Cell Treatment and Fixation: Treat cells with this compound and stimulate as described above. Fix the cells with a fixation buffer.[13][14]
-
Permeabilization: Permeabilize the cells with an ice-cold permeabilization buffer.[15]
-
Staining: Stain the cells with fluorescently labeled antibodies against phospho-ERK1/2 and total ERK1/2.[13][14]
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity of the phospho-ERK1/2 signal.[13][14]
Visualizing the Impact of this compound on Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention of this compound in the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits BTK, preventing NF-κB activation.
Caption: this compound blocks BTK, inhibiting the MAPK/ERK pathway.
Caption: Workflow for analyzing this compound's effects.
Conclusion
Inhibition of BTK by a selective inhibitor such as the hypothetical this compound is a validated therapeutic strategy for various B-cell malignancies. The profound anti-proliferative and pro-apoptotic effects of BTK inhibitors are largely attributable to their ability to suppress the downstream NF-κB and MAPK signaling pathways. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for the preclinical evaluation of novel BTK inhibitors and for furthering our understanding of the intricate signaling networks they modulate.
References
- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Inhibition of the Bruton Tyrosine Kinase Pathway in B-Cell Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bruton's Tyrosine Kinase Is Required for Activation of Iκb Kinase and Nuclear Factor κb in Response to B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 14. welcome.cytekbio.com [welcome.cytekbio.com]
- 15. welcome.cytekbio.com [welcome.cytekbio.com]
Target Validation of Bruton's Tyrosine Kinase in Hematological Malignancies: A Technical Guide
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a multitude of B-cell malignancies.[1][2][3][4] As a non-receptor tyrosine kinase, BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of both normal and malignant B-cells.[5][6][7][8] Dysregulation of the BCR pathway, often characterized by constitutive activation of BTK, is a hallmark of various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][9] Consequently, inhibiting BTK has become a cornerstone of treatment for these diseases, with several potent and selective inhibitors receiving regulatory approval.[2][4][10][11][12]
This technical guide provides an in-depth overview of the target validation of BTK in hematological malignancies. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data for key BTK inhibitors, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and workflows.
Quantitative Data for BTK Inhibitors
The development of BTK inhibitors has led to a paradigm shift in the management of B-cell cancers.[4] The following table summarizes the in vitro potency of several key BTK inhibitors against the BTK enzyme and their anti-proliferative effects on various hematological cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Ibrutinib | BTK | 0.5 | TMD8 (DLBCL) | Proliferation | [6] |
| BTK | - | HBL-1 (DLBCL) | Proliferation | [6] | |
| BTK | - | U2932 (DLBCL) | Proliferation | [6] | |
| Acalabrutinib | BTK | 3 | TMD8 (DLBCL) | Proliferation | [12] |
| BTK | - | HBL-1 (DLBCL) | Proliferation | [12] | |
| Zanubrutinib | BTK | <1 | TMD8 (DLBCL) | Proliferation | [12] |
| BTK | - | HBL-1 (DLBCL) | Proliferation | [12] | |
| CGI-1746 | BTK | 1.9 | - | Enzymatic | [13] |
| GDC-0853 | BTK | 0.91 | - | Enzymatic | [13] |
| RN-486 | BTK | 4 | - | Enzymatic | [13] |
| Branebrutinib | BTK | 0.1 | - | Enzymatic | [13] |
Note: Specific IC50 values for proliferation assays were not always available in the provided search results. DLBCL: Diffuse Large B-Cell Lymphoma.
Experimental Protocols for BTK Target Validation
Validating BTK as a therapeutic target and evaluating the efficacy of its inhibitors involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
1. Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
-
Principle: This assay measures the phosphorylation of a substrate by the BTK enzyme in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radioisotope-based assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.
-
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
2. Cellular Proliferation Assay
-
Objective: To assess the effect of a BTK inhibitor on the growth and viability of hematological cancer cell lines.
-
Principle: This assay measures the number of viable cells after treatment with the inhibitor.
-
Methodology:
-
Hematological cancer cell lines (e.g., TMD8, HBL-1 for DLBCL; Ramos for Burkitt's lymphoma) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the BTK inhibitor for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using one of the following methods:
-
MTT/XTT assay: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.[6]
-
Trypan blue exclusion assay: Viable cells with intact membranes exclude the dye, while non-viable cells take it up.
-
-
The concentration of the inhibitor that reduces cell viability by 50% (EC50 or GI50) is determined.
-
3. Apoptosis Assay
-
Objective: To determine if the anti-proliferative effect of a BTK inhibitor is due to the induction of programmed cell death (apoptosis).
-
Principle: This assay detects biochemical and morphological changes characteristic of apoptotic cells.
-
Methodology:
-
Cells are treated with the BTK inhibitor at relevant concentrations.
-
Apoptosis is measured using techniques such as:
-
Annexin V/Propidium Iodide (PI) staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes. Stained cells are analyzed by flow cytometry.
-
Caspase activity assay: Measures the activity of caspases (e.g., caspase-3, -7, -9), which are key executioner enzymes in the apoptotic cascade. This can be done using colorimetric, fluorometric, or luminometric substrates.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
4. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To confirm that the BTK inhibitor is hitting its target in a cellular context and modulating downstream signaling pathways.
-
Principle: This technique uses specific antibodies to detect the phosphorylation status of BTK and its downstream effectors.
-
Methodology:
-
Cancer cells are treated with the BTK inhibitor for a short period (e.g., 1-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for:
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. A decrease in the phosphorylation of BTK and its downstream targets indicates effective target engagement.
-
Visualizations
BTK Signaling Pathway in B-Cell Malignancies
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: BTK signaling pathway in B-cell malignancies.
Experimental Workflow for BTK Inhibitor Target Validation
This diagram outlines a typical workflow for the preclinical validation of a novel BTK inhibitor.
Caption: Experimental workflow for BTK inhibitor target validation.
Mechanism of Action of Covalent BTK Inhibitors
The majority of clinically approved BTK inhibitors are covalent inhibitors that form an irreversible bond with a specific cysteine residue in the ATP-binding pocket of BTK.
References
- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence-based expert consensus on clinical management of safety of Bruton’s tyrosine kinase inhibitors (2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B-Cell Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
Structural Basis for the Selectivity of Btk-IN-34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular basis for the selectivity of Btk-IN-34, a novel inhibitor of Bruton's tyrosine kinase (BTK). This compound, also identified as compound 9h in its discovery publication, has demonstrated significant potential as a selective modulator of the B-cell receptor (BCR) signaling pathway.[1][2] This document outlines the quantitative measures of its inhibitory activity, detailed experimental methodologies for its characterization, and the molecular interactions that govern its selectivity.
Core Data Presentation
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. This compound has been characterized by its potent and selective inhibition of BTK. The following table summarizes the key quantitative data regarding its activity.
| Target/Cell Line | Assay Type | IC50 Value (μM) | Notes |
| RAMOS (BTK-high) | Cytotoxicity | 2.75 | Demonstrates selective cytotoxicity against cells with high BTK expression.[3] |
| pBTK (Tyr223) in RAMOS cells | Western Blot | - | Showed selective inhibition without affecting upstream proteins Lyn and Syk.[1][2][3] |
Further quantitative data on the kinase selectivity panel for this compound against other kinases is not yet publicly available in the primary literature.
Experimental Protocols
The characterization of this compound involved a series of key experiments to elucidate its mechanism of action and selectivity. The methodologies for these experiments are detailed below.
Cell Viability Assay
The anti-proliferative activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: RAMOS cells, a human Burkitt's lymphoma cell line with high BTK expression, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (compound 9h) for a specified duration (e.g., 24 hours).
-
MTT Incubation: Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were solubilized with a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for BTK Signaling Pathway
To assess the specific inhibitory effect of this compound on the BTK signaling pathway, western blotting was performed.
-
Cell Lysis: RAMOS cells were treated with this compound at various concentrations (e.g., 1-50 μM) for 24 hours. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for total BTK, phosphorylated BTK (pBTK, Tyr223), Lyn, Syk, and downstream effectors like pERK1/2 and p-p38. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
Detection: After washing, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in B-cell proliferation, differentiation, and survival. This compound selectively inhibits the phosphorylation of BTK at Tyr223, thereby disrupting this critical signaling pathway.
Caption: B-Cell Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for Assessing this compound Selectivity
The following diagram outlines the experimental workflow employed to determine the selectivity of this compound. The process begins with the synthesis of the compound, followed by in vitro cell-based assays to assess its cytotoxic effects on cancer cell lines with varying levels of BTK expression. Finally, western blot analysis is used to confirm the specific inhibition of the BTK signaling pathway.
Caption: Workflow for this compound Selectivity Assessment.
Structural Basis for Selectivity
The selective inhibition of BTK by this compound is attributed to its unique chemical scaffold and the specific molecular interactions it forms within the ATP-binding pocket of the BTK kinase domain. While a co-crystal structure is not yet available, molecular docking and dynamics simulations, as described by Velavalapalli et al., provide valuable insights into its binding mode.[1][2]
The oxindole core of this compound is proposed to occupy the hinge region of the kinase, forming crucial hydrogen bonds with the backbone of key residues. The substituted moieties on the oxindole ring are predicted to extend into hydrophobic pockets within the active site, contributing to both the potency and selectivity of the inhibitor. The specificity for BTK over other kinases, including the upstream kinases Lyn and Syk, likely arises from subtle differences in the amino acid composition and conformation of their respective ATP-binding sites. The simulations suggest a stable binding conformation of this compound within the BTK active site, which is energetically favorable and contributes to its sustained inhibitory activity.[1][2] The lack of inhibition of Lyn and Syk indicates that this compound does not effectively bind to their active sites, highlighting the fine-tuned nature of its chemical structure for selective BTK inhibition.
References
Methodological & Application
Application Notes and Protocols for Btk-IN-34 in Ramos Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2][3][4] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[1][2][3] In various B-cell malignancies, such as Burkitt's lymphoma, the BCR signaling pathway is often constitutively active, promoting uncontrolled cell growth and survival.[4] Consequently, BTK has emerged as a significant therapeutic target for these cancers.[5][6]
Btk-IN-34 is a novel, potent, and selective inhibitor of BTK. These application notes provide a detailed protocol for the culture of Ramos cells, a human Burkitt's lymphoma cell line, and for the evaluation of this compound's effects on this cell line. Ramos cells are a widely utilized model for studying B-cell lymphoma and the efficacy of targeted inhibitors.[7]
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling pathway. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors that promote cell survival and proliferation.[4][6] BTK inhibitors, such as this compound, block this signaling cascade, thereby inducing apoptosis and inhibiting the growth of malignant B-cells.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Ramos Cell Culture
Ramos cells, a human Burkitt's lymphoma cell line, are grown in suspension.[7]
Materials:
-
Ramos cell line (e.g., ATCC CRL-1596)
-
RPMI-1640 medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Glutamine[8]
-
Sodium Bicarbonate (NaHCO3)[9]
-
Penicillin-Streptomycin (optional)
-
Trypan Blue solution
-
Sterile cell culture flasks (e.g., T-25 or T-75)
Complete Growth Medium:
-
RPMI-1640 supplemented with 10% heat-inactivated FBS, 2.1 mM stable Glutamine, and 2.0 g/L NaHCO3.[7][9]
Procedure:
-
Thawing Cryopreserved Cells:
-
Quickly thaw the vial in a 37°C water bath until a small ice crystal remains.[9]
-
Decontaminate the vial with 70% ethanol.
-
Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 140-400 x g for 8-12 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspend the cell pellet in 10 mL of fresh complete growth medium and transfer to a T-25 flask.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Subculturing:
-
Ramos cells grow in suspension and should be maintained at a density between 3 x 10^5 and 9 x 10^5 cells/mL.[7][8][10] The maximum cell density is approximately 2 x 10^6 cells/mL.[9]
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
To subculture, dilute the cell suspension with fresh, pre-warmed complete growth medium to a density of 2-3 x 10^5 cells/mL.
-
Change the medium 2-3 times per week.
-
This compound Treatment and Cell Viability Assay
This protocol outlines the procedure for treating Ramos cells with this compound and assessing its effect on cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Ramos cells in logarithmic growth phase
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed Ramos cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should be consistent across all wells and typically below 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value for this compound.
Western Blot Analysis of BTK Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of BTK and its downstream target PLCγ2.
Materials:
-
Ramos cells
-
This compound
-
Anti-IgM antibody for BCR stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed Ramos cells in 6-well plates at a density of 1 x 10^6 cells/mL and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Anti-proliferative Activity of this compound in Ramos Cells
| Compound | GI50 (nM) in Ramos Cells |
| This compound | [Insert experimental value] |
| Ibrutinib (Reference) | [Insert literature or experimental value] |
| QL47 (Reference)[1][2] | 370 |
Table 2: Inhibition of BTK and PLCγ2 Phosphorylation by this compound
| Treatment (1 µM) | % Inhibition of p-BTK (Tyr223) | % Inhibition of p-PLCγ2 (Tyr759) |
| This compound | [Insert experimental value] | [Insert experimental value] |
| Ibrutinib (Reference) | [Insert literature or experimental value] | [Insert literature or experimental value] |
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in Ramos cells.
Caption: General experimental workflow for the evaluation of this compound.
Expected Results
Treatment of Ramos cells with an effective BTK inhibitor like this compound is expected to yield the following results:
-
Inhibition of Cell Proliferation: this compound should inhibit the growth of Ramos cells in a dose-dependent manner, allowing for the determination of a GI50 or IC50 value. For comparison, the BTK inhibitor QL47 has a reported GI50 of 370 nM in Ramos cells.[1][2]
-
Inhibition of BTK Signaling: Western blot analysis should demonstrate a dose-dependent decrease in the phosphorylation of BTK at Tyr223 and its downstream effector PLCγ2 at Tyr759 upon BCR stimulation.[1][2] This provides direct evidence of target engagement and inhibition of the signaling pathway.
-
Induction of Apoptosis: More advanced studies could show that this compound induces apoptosis in Ramos cells, which can be quantified by methods such as flow cytometry using Annexin V and propidium iodide staining. Some BTK inhibitors have been shown to induce G1 cell cycle arrest.[1][2]
-
BTK Degradation: Certain covalent BTK inhibitors have been observed to induce the degradation of the BTK protein, a phenomenon that can be investigated by Western blot analysis over a longer time course of treatment.[1][2] This degradation is often proteasome-mediated.[1][2]
These protocols and expected outcomes provide a comprehensive framework for the initial characterization of this compound's activity in a relevant B-cell lymphoma model.
References
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ramos Cell Line - B-Cell Lymphoma Research [cytion.com]
- 8. Authenticated Ramos Cell Line Sigma Aldrich [sigmaaldrich.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. RAMOS. Culture Collections [culturecollections.org.uk]
Application Notes and Protocols: Btk-IN-34 Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival. Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies. Btk-IN-34 is a selective inhibitor of BTK, demonstrating antiproliferative activity by targeting the phosphorylated form of BTK (pBTK at Tyr223) without significantly affecting upstream kinases such as Lyn and Syk in the BCR signaling pathway.[1] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in a relevant B-cell lymphoma cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the B-cell receptor, a series of phosphorylation events are initiated, leading to the activation of downstream pathways that promote cell proliferation and survival. BTK is a critical node in this pathway.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
Experimental Protocol: this compound Cytotoxicity Assessment using CellTiter-Glo®
This protocol outlines the steps to determine the cytotoxic effects of this compound on Raji cells, a human Burkitt's lymphoma cell line that expresses BTK. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2][3]
Materials
-
This compound (CAS: 3016419-52-3)[4]
-
Raji cell line (ATCC® CCL-86™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates (suitable for luminescence readings)
-
Luminometer
Experimental Workflow
References
Application Notes and Protocols for Btk-IN-34 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Btk-IN-34, a selective Bruton's tyrosine kinase (BTK) inhibitor, in a mouse xenograft model of B-cell lymphoma. The provided information is intended to guide researchers in designing and executing preclinical efficacy studies.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. This compound is a selective inhibitor of BTK that has demonstrated anti-proliferative activity in B-cell lymphoma cell lines by specifically targeting the phosphorylation of BTK at Tyr223. These notes detail the use of this compound in a Raji cell line-derived xenograft model, a common model for Burkitt's lymphoma.
Mechanism of Action
This compound selectively inhibits the kinase activity of BTK. By blocking BTK, it disrupts the downstream signaling cascade that includes key mediators such as phospholipase Cγ2 (PLCγ2), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (p38). This inhibition ultimately leads to decreased B-cell proliferation and survival. In vitro studies have shown that this compound effectively reduces the levels of phosphorylated BTK (pBTK), pERK1/2, and p-p38 in RAMOS B-cell lymphoma cells.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Result |
| RAMOS | Cytotoxicity | IC50 | 2.75 µM |
| RAMOS | Western Blot | pBTK (Tyr223) | Decreased levels |
| RAMOS | Western Blot | pERK 1/2 (Thr202/Tyr204) | Decreased levels |
| RAMOS | Western Blot | p-p38 (Thr180/Tyr182) | Decreased levels |
Proposed In Vivo Efficacy Study Parameters for this compound
| Parameter | Description |
| Animal Model | NOD/SCID or NSG mice, 6-8 weeks old, female |
| Tumor Model | Raji (Burkitt's Lymphoma) cell line-derived xenograft (CDX) |
| Cell Inoculum | 1 x 107 Raji cells in 100 µL of a 1:1 mixture of PBS and Matrigel, subcutaneous injection |
| Treatment Group | This compound, administered by oral gavage |
| Vehicle Control | 10% (w/v) Hydroxypropyl-β-cyclodextrin in acidified water (pH < 3), adjusted to pH 6.0-8.0 |
| Dosage | To be determined (e.g., 10, 25, 50 mg/kg, once daily) |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoints | Body weight, overall survival, target engagement (pBTK levels in tumor tissue) |
Experimental Protocols
Raji Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous Raji xenograft model.
Materials:
-
Raji cells (human Burkitt's lymphoma cell line)
-
NOD/SCID or NSG mice (female, 6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel, basement membrane matrix
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Culture Raji cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest the cells and determine cell viability and count using a hemocytometer or automated cell counter.
-
Resuspend the Raji cells in cold, sterile PBS at a concentration of 2 x 108 cells/mL.
-
On ice, mix the cell suspension with an equal volume of Matrigel to achieve a final concentration of 1 x 108 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Palpate the injection site regularly.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly) using the formula: Tumor Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
This compound Formulation and Administration Protocol
This proposed protocol is based on common practices for administering BTK inhibitors to mice.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin
-
Sterile water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Oral gavage needles
Procedure:
-
Prepare a 10% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile water.
-
Acidify the vehicle solution with HCl to a pH of less than 3.
-
Add the calculated amount of this compound powder to the acidified vehicle to achieve the desired final concentration for dosing.
-
Thoroughly mix the solution until the compound is fully dissolved.
-
Adjust the pH of the final solution to between 6.0 and 8.0 using NaOH.[3]
-
Filter the solution through a 0.22 µm syringe filter.
-
Administer the formulated this compound to the mice via oral gavage at the predetermined dosage and schedule. The volume administered is typically based on the mouse's body weight (e.g., 10 mL/kg).
Assessment of Target Engagement Protocol
This protocol outlines a method to assess the in vivo inhibition of BTK by this compound.
Materials:
-
Tumor tissue harvested from xenografted mice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-pBTK (Tyr223), anti-total BTK, anti-pPLCγ2, anti-total PLCγ2, anti-pERK1/2, anti-total ERK1/2, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
At the end of the study, or at specified time points, euthanize the mice and excise the tumors.
-
Snap-freeze the tumor tissue in liquid nitrogen or immediately process for protein extraction.
-
Homogenize the tumor tissue in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting with the prepared lysates.
-
Probe the membranes with primary antibodies against pBTK, total BTK, and other downstream signaling molecules. Use β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, providing a measure of target engagement.
Visualizations
Caption: this compound inhibits the BTK signaling pathway.
Caption: Experimental workflow for this compound in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BTK and ITK with Ibrutinib Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of Btk-IN-34
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[2][4] Btk-IN-34 is a potent inhibitor of BTK, targeting the kinase to modulate downstream signaling pathways and induce therapeutic effects. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound, enabling researchers to assess its impact on cell viability, proliferation, and BTK signaling.
Mechanism of Action
This compound, as a BTK inhibitor, functions by blocking the B-cell receptor signaling pathway, which is essential for the growth and survival of B-cells.[5][6] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1][7] Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which in turn triggers signaling pathways like NF-κB and MAPK, promoting cell proliferation and survival.[5][8][9] this compound inhibits this process, leading to the suppression of these pro-survival signals and ultimately, the inhibition of malignant B-cell growth.[6]
Data Presentation
Table 1: In Vitro Efficacy of a Representative BTK Inhibitor in B-Cell Malignancy Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| Jeko-1 | Mantle Cell Lymphoma | MTS Assay | 8.5 | [10] |
| JVM-2 | Mantle Cell Lymphoma | MTS Assay | 12.3 | [10] |
| TMD8 | Diffuse Large B-cell Lymphoma | Cell Viability | ~20 | [11] |
| REC-1 | Mantle Cell Lymphoma | Cell Viability | ~10 | [12] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Cell Viability | ~15 | [12] |
Note: Data for the representative BTK inhibitor, Ibrutinib, is shown as a reference. Researchers should generate and substitute their own data for this compound.
Table 2: Effect of a Representative BTK Inhibitor on BTK Signaling Pathway Markers
| Cell Line | Treatment | p-BTK (Tyr223) (% of Control) | p-PLCγ2 (Tyr1217) (% of Control) | Reference |
| Jeko-1 | 10 nM Inhibitor | 25% | 30% | [10] |
| JVM-2 | 10 nM Inhibitor | 35% | 40% | [10] |
Note: Data for a representative BTK inhibitor is shown as a reference. Researchers should generate and substitute their own data for this compound.
Mandatory Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for Western Blot analysis of BTK pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis with Btk-IN-34
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling element in the B-cell antigen receptor (BCR) pathway.[1][2] The BTK gene, located on the X-chromosome, is expressed in all hematopoietic cells except T-lymphocytes and terminally differentiated plasma cells.[1][3] Its role is particularly crucial for B-lymphocyte development, activation, proliferation, and survival.[3][4] Dysregulation of the BCR signaling pathway can lead to uncontrolled B-cell reproduction and the development of B-cell malignancies.[5] Consequently, BTK has emerged as a key therapeutic target for diseases like chronic lymphocytic leukemia and mantle cell lymphoma.[5][6]
Btk-IN-34 is a selective, cell-permeable inhibitor of Bruton's Tyrosine Kinase.[7] It demonstrates anti-proliferative activity by specifically targeting the phosphorylated form of BTK (pBTK) at the tyrosine 223 (Tyr223) residue, a key step in the kinase's full activation.[7][8] This targeted inhibition allows for the precise study of the BTK signaling cascade and the evaluation of potential therapeutic interventions.
Flow cytometry is a powerful, high-throughput technique ideal for analyzing the effects of inhibitors like this compound at a single-cell level.[9] By using phospho-specific antibodies, researchers can quantify the inhibition of BTK phosphorylation within specific cell populations, providing direct evidence of the compound's on-target activity. This document provides detailed protocols for utilizing this compound in flow cytometry-based assays to assess its impact on the BTK signaling pathway.
Mechanism of Action of this compound
Upon B-cell receptor (BCR) engagement, SRC family kinases like LYN phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs), leading to the activation of spleen tyrosine kinase (SYK).[8] Activated SYK then recruits BTK to the cell membrane and phosphorylates it at tyrosine 551 (Y551).[8] This event triggers the autophosphorylation of BTK at tyrosine 223 (Y223), resulting in its full enzymatic activation.[8][10] Fully active BTK then phosphorylates downstream targets, most notably Phospholipase-Cγ2 (PLCγ2), initiating further signaling cascades that control cell proliferation and survival.[6][8]
This compound exerts its effect by selectively inhibiting the phosphorylation of BTK at the Tyr223 site.[7] This action blocks the full activation of the kinase, thereby interrupting the downstream signaling cascade without affecting upstream proteins like Lyn and Syk.[7]
Data Presentation: this compound Properties
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line | Key Downstream Effects | Reference |
| Target | pBTK (Tyr223) | RAMOS (Burkitt's lymphoma) | Decreased pERK 1/2 and p-p38 levels | [7] |
| IC₅₀ | 2.75 μM | RAMOS (Burkitt's lymphoma) | Selective cytotoxicity against BTK-high cells | [7] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of pBTK Inhibition
This protocol details the procedure for treating a B-cell line (e.g., RAMOS) with this compound and subsequently measuring the phosphorylation status of BTK at Tyr223 using intracellular flow cytometry.
Objective: To quantify the dose-dependent inhibition of BTK autophosphorylation by this compound following BCR stimulation.
Materials and Reagents:
-
Cell Line: RAMOS or other suitable human B-cell lymphoma line.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin.
-
Inhibitor: this compound (dissolved in DMSO).
-
Stimulant: Anti-IgM F(ab')₂ fragment.
-
Surface Stain: Anti-human CD19 antibody, conjugated to a fluorochrome (e.g., PE-Cy7).
-
Fixation Buffer: Commercial fixation buffer (e.g., BD Cytofix™) or 2-4% paraformaldehyde in PBS.
-
Permeabilization Buffer: Commercial permeabilization buffer (e.g., BD Perm/Wash™ Buffer I) or saponin/Triton X-100 based buffer.[9]
-
Intracellular Stain: Phospho-BTK (Tyr223) antibody, conjugated to a fluorochrome (e.g., Alexa Fluor 488).
-
Isotype Control: Appropriate isotype control antibody for the pBTK antibody.
-
Wash Buffer: PBS with 2% FBS (FACS Buffer).
-
Flow Cytometer: Equipped with appropriate lasers for the selected fluorochromes.
Methodology:
-
Cell Preparation:
-
Culture RAMOS cells to a density of 0.5-1.0 x 10⁶ cells/mL.
-
Harvest cells by centrifugation (300 x g, 5 minutes).
-
Wash once with pre-warmed serum-free RPMI-1640.
-
Resuspend cells in pre-warmed serum-free RPMI-1640 at a concentration of 2 x 10⁶ cells/mL.
-
-
Inhibitor Treatment:
-
Aliquot 500 µL of the cell suspension into flow cytometry tubes.
-
Prepare serial dilutions of this compound in serum-free media. Add the inhibitor to the respective tubes to achieve final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 2.75 µM, 10 µM). Include a DMSO vehicle control (equivalent to the highest concentration of DMSO used).
-
Incubate for 1-2 hours at 37°C.
-
-
BCR Stimulation:
-
Prepare anti-IgM F(ab')₂ fragment at a working concentration (e.g., 20 µg/mL).
-
Add the stimulant to all tubes (except for an "unstimulated" control) to a final concentration of 10 µg/mL.
-
Incubate for 10-15 minutes at 37°C. This time should be optimized.
-
-
Fixation:
-
Immediately stop the stimulation by adding 1 mL of ice-cold Fixation Buffer to each tube.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Centrifuge cells (500 x g, 5 minutes) and discard the supernatant.
-
-
Permeabilization and Staining:
-
Wash the cells once with 2 mL of FACS Buffer.
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer. Incubate for 10 minutes at room temperature.
-
Centrifuge (500 x g, 5 minutes) and discard the supernatant.
-
Prepare an antibody cocktail in Permeabilization Buffer containing the anti-pBTK (Y223) antibody and the anti-CD19 antibody. Prepare separate tubes for isotype controls and single-stain controls for compensation.
-
Resuspend the cell pellets in 100 µL of the appropriate antibody cocktail.
-
Incubate for 30-45 minutes at room temperature in the dark.[11]
-
-
Final Wash and Acquisition:
-
Add 2 mL of Permeabilization Buffer to each tube and centrifuge (500 x g, 5 minutes). Discard the supernatant.
-
Repeat the wash step with FACS Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Acquire data on a flow cytometer within 24 hours.[12]
-
Data Analysis and Interpretation
-
Gating Strategy:
-
First, gate on single cells using FSC-A vs FSC-H.
-
Next, gate on the live cell population using FSC-A vs SSC-A.
-
From the live singlet gate, identify the B-cell population by gating on CD19-positive cells.
-
-
Quantification:
-
Within the CD19+ gate, create a histogram of the fluorescence intensity for the pBTK (Y223) channel.
-
Calculate the Median Fluorescence Intensity (MFI) for pBTK (Y223) for each condition (unstimulated, stimulated + vehicle, stimulated + this compound concentrations).
-
The MFI is a measure of the amount of phosphorylated BTK per cell.
-
-
Expected Results:
-
The unstimulated control should show a low basal MFI for pBTK.
-
The stimulated vehicle control should show a significant increase in pBTK MFI compared to the unstimulated control.
-
Cells treated with this compound are expected to show a dose-dependent decrease in the pBTK MFI compared to the stimulated vehicle control. This demonstrates the inhibitory effect of the compound.
-
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Expression of Bruton's tyrosine kinase in B-cell neoplasms evaluated by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. lerner.ccf.org [lerner.ccf.org]
Application Notes and Protocols for In Vivo Studies of BTK Inhibitors: A General Guide in the Context of Btk-IN-34
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available data on the in vivo dosing and administration of the specific Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-34, is limited. The following application notes and protocols are based on established methodologies for other BTK inhibitors, such as ibrutinib and acalabrutinib, and should be adapted and optimized for this compound through rigorous dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Introduction to BTK Inhibition in In Vivo Models
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][3] BTK inhibitors have demonstrated significant clinical efficacy in treating cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4]
In vivo studies are essential to evaluate the therapeutic potential and pharmacological properties of novel BTK inhibitors like this compound. These studies help determine optimal dosing, administration routes, and treatment schedules, and provide insights into the drug's efficacy and safety profile in a physiological context.
General Considerations for In Vivo Studies with BTK Inhibitors
Before initiating in vivo experiments, several factors must be considered to ensure the generation of robust and reproducible data.
Table 1: Key Considerations for In Vivo BTK Inhibitor Studies
| Consideration | Description |
| Animal Model Selection | The choice of animal model is critical and depends on the research question. For B-cell malignancies, xenograft models using human cancer cell lines (e.g., RAMOS) or patient-derived xenografts (PDX) are common.[5] For autoimmune diseases, models like collagen-induced arthritis (CIA) in mice are often used. The genetic background of the animals (e.g., immunodeficient strains for xenografts) is a key factor. |
| Route of Administration | The intended clinical route of administration should be considered. Oral gavage is a common route for many small molecule inhibitors, mimicking oral administration in humans.[6] Other routes include intraperitoneal (IP) and intravenous (IV) injections, each with distinct absorption and distribution profiles.[7][8] |
| Formulation and Vehicle | The BTK inhibitor must be formulated in a vehicle that ensures its solubility and stability for administration. Common vehicles include solutions of DMSO, polyethylene glycol (PEG), and Tween 80 in saline or water. The tolerability of the vehicle in the chosen animal model must be assessed. |
| Dose and Schedule | Determining the optimal dose and frequency of administration is a primary goal of early in vivo studies. This is typically achieved through dose-range finding and PK/PD studies. Continuous target engagement, often assessed by measuring BTK occupancy, is a key determinant of efficacy for many BTK inhibitors. |
| Pharmacokinetics (PK) | PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2).[2] |
| Pharmacodynamics (PD) | PD markers are used to assess the biological effect of the drug on its target. For BTK inhibitors, this can include measuring the phosphorylation of BTK (pBTK) or downstream signaling molecules like PLCγ2 and ERK in target tissues (e.g., spleen, tumor).[5][6] |
| Efficacy Endpoints | Efficacy is evaluated by measuring endpoints relevant to the disease model. In oncology models, this typically includes tumor growth inhibition, reduction in tumor volume, and improved survival.[6] |
| Toxicity and Tolerability | The safety profile of the compound is assessed by monitoring animal weight, clinical signs of distress, and, in more detailed studies, through hematology and clinical chemistry analysis. |
Experimental Protocols: A General Framework
The following protocols provide a general framework. It is imperative to adapt these protocols based on the specific properties of this compound and the chosen animal model.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the BTK inhibitor that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals (e.g., 3-5 mice per group) to receive escalating doses of the BTK inhibitor or vehicle control.
-
Drug Administration: Administer the compound via the chosen route (e.g., oral gavage) daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming) at least twice daily.
-
Define humane endpoints for euthanasia (e.g., >20% body weight loss, severe signs of distress).
-
-
Data Analysis: The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or more than a 10-20% loss in body weight.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the pharmacokinetic profile of the BTK inhibitor.
Methodology:
-
Animal Groups: Use a sufficient number of animals (e.g., 3 mice per time point) to generate a robust PK profile.
-
Drug Administration: Administer a single dose of the BTK inhibitor via the chosen route.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is then isolated by centrifugation.
-
Bioanalysis: Quantify the concentration of the BTK inhibitor in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the BTK inhibitor in a cancer model.
Methodology:
-
Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., a B-cell lymphoma line with high BTK expression) and implant the cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Treatment: Administer the BTK inhibitor at one or more doses (below the MTD) and the vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weights 2-3 times per week.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, collect tumors and other tissues for pharmacodynamic analysis.
-
Data Analysis: Compare tumor growth rates and final tumor volumes between treated and control groups.
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for an in vivo xenograft efficacy study.
Simplified B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
Caption: Inhibition of the BCR signaling pathway by a BTK inhibitor.
Conclusion
While specific in vivo data for this compound is not yet widely available, the established methodologies for other BTK inhibitors provide a robust framework for its preclinical evaluation. Careful planning and execution of MTD, PK, PD, and efficacy studies will be crucial to defining the therapeutic potential of this compound and advancing its development. Researchers should start with in-depth in vitro characterization to inform the design of subsequent in vivo experiments.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EFFECTS OF ADMINISTRATION ROUTE, DIETARY CONDITION, AND BLOOD GLUCOSE LEVEL ON KINETICS AND UPTAKE OF 18F-FDG IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Btk-IN-34 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Btk-IN-34 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro research applications.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source/Comment |
| Molecular Weight | 431.55 g/mol | [1][2] |
| Recommended Solvent | DMSO | High solubility for non-aqueous stock solutions. |
| Recommended Stock Concentration | 10-20 mM | Based on typical solubility of similar inhibitors.[3] |
| Typical Working Concentration | 0.1 - 30 µM | Dependent on the cell type and assay. |
| Storage of Powder | -20°C | For long-term stability.[4] |
| Storage of DMSO Stock Solution | -20°C for short-term (≤ 1 month) or -80°C for long-term (≤ 6 months) | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
| DMSO concentration in final assay | < 0.5% | To avoid solvent-induced cytotoxicity.[4] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture, as DMSO is hygroscopic.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3155 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 431.55 g/mol = 4.3155 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM solution with 4.3155 mg of the compound, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[5]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound over time, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4][5]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[4] When stored properly, DMSO stock solutions of many small molecules are stable. Studies have shown that many compounds in DMSO are stable for extended periods, and multiple freeze-thaw cycles may not lead to significant degradation, though it is best practice to avoid them.[6][7]
-
2. Preparation of Working Solutions from DMSO Stock
This protocol describes the serial dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the -20°C or -80°C freezer.
-
Allow it to thaw completely at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
-
Intermediate Dilutions (Optional but Recommended):
-
To avoid precipitation and to ensure accurate final concentrations, it is recommended to perform an intermediate dilution of the DMSO stock in cell culture medium or assay buffer.
-
For example, to prepare a 1 mM intermediate solution from a 10 mM stock, dilute the stock 1:10 in your assay buffer (e.g., 5 µL of 10 mM stock + 45 µL of buffer).
-
-
Final Working Solution:
-
Prepare the final working solution by diluting the stock or intermediate solution into the final volume of cell culture medium.
-
For example, to treat cells with 10 µM this compound, you can add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution).
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (preferably ≤ 0.1%) to prevent solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Mixing and Application:
-
Mix the final working solution thoroughly by gentle pipetting or inverting before adding it to your cell cultures or assay plates.
-
If any precipitation is observed upon dilution in aqueous media, vortexing or brief sonication can help to redissolve the compound.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Simplified diagram of the Btk signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Btk-IN-34 solubility issues and solutions
Welcome to the technical support center for Btk-IN-34. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this selective Bruton's tyrosine kinase (BTK) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address solubility issues and ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[4] this compound exerts its effect by selectively inhibiting the phosphorylation of BTK at Tyr223, without significantly affecting upstream proteins like Lyn and Syk in the BCR signaling pathway.[1][2][3] This targeted inhibition makes it a valuable tool for studying B-cell malignancies and autoimmune diseases.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
While specific public data on the quantitative solubility of this compound is limited, based on the behavior of other selective BTK inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is common for compounds of this class to have limited solubility in aqueous solutions. For other BTK inhibitors, warming the solution and sonication are often employed to aid dissolution in DMSO.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its likely low aqueous solubility. To prepare working solutions for in vitro assays, it is best to first create a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or cell culture medium. Be aware that precipitation may occur upon dilution, and further optimization may be necessary.
Q4: What is the maximum recommended concentration of DMSO in my cell-based assays?
For most cell-based experiments, it is advisable to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Problem 1: this compound powder is not dissolving in the chosen solvent.
-
Solution 1: Use the appropriate solvent. Based on data for similar compounds, 100% DMSO is the recommended starting solvent.
-
Solution 2: Employ physical methods to aid dissolution.
-
Warming: Gently warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Vigorously vortex the solution for several minutes.
-
Sonication: Use a sonicator bath to break down any aggregates and enhance dissolution.
-
-
Solution 3: Prepare a more dilute stock solution. If the compound does not dissolve at a high concentration, try preparing a more dilute stock solution.
Problem 2: The compound precipitates out of solution after dilution of the DMSO stock into aqueous media.
-
Solution 1: Optimize the dilution procedure.
-
Add the DMSO stock solution to the aqueous buffer or media dropwise while gently vortexing or stirring.
-
Perform the dilution at room temperature or 37°C.
-
-
Solution 2: Use a surfactant or co-solvent. For certain in vivo or in vitro formulations, a small percentage of a surfactant like Tween 80 or a co-solvent like PEG300 can help maintain solubility. However, the compatibility of these agents with your specific assay must be verified.
-
Solution 3: Decrease the final concentration. The precipitation may be due to the final concentration exceeding the solubility limit in the aqueous medium. Try using a lower final concentration of this compound.
Quantitative Data for BTK Inhibitors (for comparative purposes)
| Compound Name | Solvent | Solubility | Notes |
| BTK IN-1 | DMSO | 77 mg/mL (200.07 mM) | Use fresh DMSO as it is hygroscopic.[5] |
| Water | Insoluble | ||
| Ethanol | Insoluble | ||
| Branebrutinib | DMSO | ~30 mg/mL | |
| DMF | ~30 mg/mL | ||
| Ethanol | ~1 mg/mL | ||
| Aqueous Buffer | Sparingly soluble | Recommended to first dissolve in DMSO then dilute. | |
| Btk inhibitor 2 | DMSO | 75 mg/mL (173.82 mM) | Heating to 37°C and sonication can aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the tube vigorously for 2-3 minutes.
-
If the solid is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Follow with sonication for 5-10 minutes if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise.
-
Ensure the final DMSO concentration is below 0.5%.
-
-
Final Check: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Application: Use the freshly prepared working solution for your cell-based assay immediately.
Visualizations
Signaling Pathway
References
Btk-IN-34 Technical Support Center: Investigating Off-Target Effects in Cellular Assays
Welcome to the technical support center for Btk-IN-34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound in cellular assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound in cellular assays?
A1: this compound is a selective Bruton's tyrosine kinase (BTK) inhibitor. In cellular assays, its primary on-target effect is the inhibition of BTK phosphorylation. For example, in RAMOS cells (a human Burkitt's lymphoma cell line with high BTK expression), this compound has been shown to selectively inhibit the phosphorylation of BTK at tyrosine 223 (pBTK Tyr223). This leads to the downstream inhibition of the B-cell receptor (BCR) signaling pathway, observed as a decrease in the phosphorylation of ERK1/2 (Thr202/Tyr204) and p38 (Thr180/Tyr182).[1] this compound also demonstrates selective cytotoxicity against BTK-high RAMOS cells with a reported IC50 of 2.75 μM.[1]
Q2: Has a full kinome scan or off-target panel been published for this compound?
A2: Currently, publicly available data does not include a comprehensive kinome scan or a broad off-target kinase panel specifically for this compound. However, based on the profiles of other BTK inhibitors, it is prudent to consider potential off-target interactions.
Q3: What are common off-target kinases for other BTK inhibitors?
A3: While second-generation BTK inhibitors are generally more selective than first-generation compounds like ibrutinib, some off-target activities have been reported. Commonly observed off-target kinases for some BTK inhibitors include other members of the TEC kinase family (e.g., TEC, ITK), EGFR, and SRC family kinases.[2][3] The extent of off-target inhibition varies significantly between different BTK inhibitors.
Q4: What are the potential phenotypic consequences of off-target kinase inhibition in my cellular assays?
A4: Off-target effects can lead to a variety of unexpected phenotypes, including:
-
Altered cell viability: Cytotoxicity may be observed in cell lines that do not express BTK or where BTK signaling is not a primary survival pathway.
-
Changes in signaling pathways: You might observe modulation of signaling pathways unrelated to BCR signaling. For instance, inhibition of EGFR could affect proliferation and survival in epithelial-derived cells.
-
Effects on immune cell function: Inhibition of kinases like ITK in T-cells or TEC in platelets can lead to unintended effects on T-cell activation or platelet aggregation, respectively.
Troubleshooting Guide
Issue 1: I am observing cytotoxicity in a cell line that does not express BTK or is not dependent on the BCR signaling pathway.
This could be indicative of an off-target effect. Here’s a guide to help you troubleshoot this observation:
| Troubleshooting Step | Experimental Protocol | Expected Outcome if Off-Target Effect is Present |
| 1. Confirm BTK Expression | Perform a Western blot or qPCR on your cell lysate to confirm the absence or low expression of BTK protein or mRNA, respectively. | No detectable BTK protein or very low mRNA levels. |
| 2. Titrate this compound Concentration | Run a dose-response curve for cytotoxicity (e.g., using a CellTiter-Glo® assay) with a wide range of this compound concentrations. | A dose-dependent decrease in cell viability, suggesting a specific but off-target interaction. |
| 3. Use a Structurally Unrelated BTK Inhibitor | Treat your cells with a different, well-characterized, and highly selective BTK inhibitor. | The alternative BTK inhibitor does not induce cytotoxicity at similar concentrations, pointing to an off-target effect specific to this compound's chemical scaffold. |
| 4. Broad-Spectrum Kinase Inhibitor Panel | If available, treat your cells with a panel of selective inhibitors for kinases that are common off-targets of BTK inhibitors (e.g., EGFR, SRC family kinases) to see if you can replicate the cytotoxic phenotype. | An inhibitor for a specific kinase or kinase family reproduces the cytotoxicity observed with this compound, suggesting a potential off-target. |
Issue 2: I am seeing unexpected changes in a signaling pathway that is not downstream of BTK.
This may also suggest an off-target interaction. The following steps can help you investigate this:
| Troubleshooting Step | Experimental Protocol | Expected Outcome if Off-Target Effect is Present |
| 1. Confirm On-Target Engagement | In a BTK-expressing positive control cell line (e.g., RAMOS), confirm that this compound inhibits BTK phosphorylation at the concentrations used in your experiment. | This compound effectively inhibits pBTK in the positive control cells. |
| 2. Phospho-Kinase Array | Use a commercial phospho-kinase array to get a broader view of the signaling pathways affected by this compound in your experimental cell line. | Increased or decreased phosphorylation of proteins in pathways unrelated to BCR signaling. |
| 3. Targeted Western Blots | Based on the phospho-kinase array results or literature on common BTK inhibitor off-targets, perform Western blots for the phosphorylated and total protein levels of suspected off-target kinases (e.g., pEGFR, pSRC). | A dose-dependent change in the phosphorylation status of a specific kinase that is not downstream of BTK. |
Methodologies for Key Experiments
Western Blot for Phosphorylated BTK (pBTK)
-
Cell Lysis: Culture RAMOS cells to the desired density. Treat with this compound at various concentrations (e.g., 1-50 µM) for 24 hours.[1] Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against pBTK (Tyr223) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target effect of this compound on the BCR signaling pathway.
Caption: Workflow for troubleshooting unexpected cellular phenotypes with this compound.
References
inconsistent results with Btk-IN-34 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistent results and other issues encountered during experiments with Btk-IN-34.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Bruton's tyrosine kinase (BTK). It exerts its antiproliferative effects by selectively inhibiting the phosphorylation of BTK at the Tyr223 residue. This action blocks the downstream signaling cascade that is crucial for B-cell proliferation and survival.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated selective cytotoxicity in RAMOS cells, a human Burkitt's lymphoma cell line with high BTK expression, showing an IC50 of 2.75 μM.[1]
Q3: What are the known downstream effects of this compound inhibition?
A3: In RAMOS cells, treatment with this compound has been shown to decrease the levels of phosphorylated BTK (pBTK), as well as phosphorylated ERK1/2 (Thr202/Tyr204) and p38 (Thr180/Tyr182).[1]
Q4: Are there potential off-target effects of this compound that I should be aware of?
A4: this compound is designed to be a selective BTK inhibitor. Studies have shown that it does not affect the upstream proteins Lyn and Syk in the B-cell receptor (BCR) signaling pathway.[1] However, as with any kinase inhibitor, off-target effects are possible and can be cell-type specific. It is advisable to assess the phosphorylation status of other related kinases if unexpected phenotypes are observed.
Q5: What are the recommended storage conditions for this compound?
A5: For optimal stability, it is recommended to store this compound as a solid at -20°C. For solutions, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's certificate of analysis for specific storage instructions.
Troubleshooting Inconsistent Results
Q1: My IC50 value for this compound is different from the published data. What could be the cause?
A1: Discrepancies in IC50 values are a common issue in kinase inhibitor studies and can arise from several factors:
-
Assay Type: IC50 values obtained from biochemical assays (using purified enzymes) can differ significantly from those from cell-based assays. Cellular assays are influenced by factors like cell membrane permeability, intracellular ATP concentrations, and the presence of other interacting proteins.[2][3]
-
ATP Concentration: In biochemical assays, the concentration of ATP used can significantly impact the apparent potency of an ATP-competitive inhibitor like this compound. It is recommended to perform assays at an ATP concentration that is close to the Km value for the enzyme.[1][4]
-
Cell Line Differences: The genetic background, BTK expression levels, and activation state of signaling pathways in different cell lines can all influence the sensitivity to a BTK inhibitor.[5]
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation time can all affect the outcome of a cell viability assay and thus the calculated IC50 value.[6]
-
Data Analysis: The method used to calculate the IC50 value can also introduce variability. It is important to use a consistent and appropriate curve-fitting model.
Q2: I am not seeing a decrease in pBTK (Tyr223) levels in my Western blot after this compound treatment. What should I check?
A2: If you are not observing the expected decrease in pBTK levels, consider the following:
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Antibody Quality: Ensure that the primary antibody for pBTK (Tyr223) is specific and validated for Western blotting.
-
Cell Lysis and Sample Preparation: Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of your proteins.
-
B-Cell Receptor (BCR) Stimulation: BTK is activated downstream of the BCR. To see a robust signal for pBTK that can then be inhibited, you may need to stimulate the cells with an anti-IgM antibody prior to or concurrently with this compound treatment.
-
Inhibitor Concentration and Incubation Time: The concentration of this compound and the incubation time may need to be optimized for your specific cell line and experimental conditions.
-
Loading Controls: Always include a loading control (e.g., total BTK or a housekeeping protein like GAPDH or β-actin) to ensure equal protein loading between lanes.
Q3: My results from a biochemical kinase assay and a cellular assay are not correlating. Why is this?
A3: A lack of correlation between biochemical and cellular assay results is a known challenge in drug discovery.[2][3] This discrepancy can be attributed to:
-
Cellular Environment: The intracellular environment is much more complex than an in vitro biochemical reaction. Factors such as inhibitor uptake, metabolism, and efflux can all affect the compound's effective concentration at the target.
-
High Intracellular ATP: The concentration of ATP in cells is typically in the millimolar range, which is much higher than what is often used in biochemical assays. This high level of the natural substrate can outcompete the inhibitor, leading to a lower apparent potency in cellular assays.[7]
-
Off-Target Effects: In a cellular context, an inhibitor might have off-target effects that can lead to unexpected phenotypic outcomes that are not observed in a purified enzyme assay.[8]
Quantitative Data
Table 1: Reported IC50 Values for BTK Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | RAMOS | Cellular (Cytotoxicity) | 2.75 | [1] |
| SRX3262 | JeKo-1 (BTK-WT) | Cellular (Viability) | 0.62 | [9] |
| SRX3262 | Mino (BTK-WT) | Cellular (Viability) | 0.13 | [9] |
| Ibrutinib | JeKo-1 | Cellular (Viability) | 11 | [8] |
| Ibrutinib | Granta-519 | Cellular (Viability) | 28 | [8] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your chosen B-cell lymphoma cell line (e.g., RAMOS, JeKo-1) in complete medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells in a 96-well plate at a density of 1 x 105 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO only).
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of pBTK (Tyr223) Inhibition
Materials:
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This compound
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B-cell lymphoma cell line (e.g., RAMOS)
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Complete cell culture medium
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Anti-human IgM antibody (for stimulation)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-pBTK (Tyr223), anti-total BTK, and a loading control (e.g., anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in a 6-well plate.
-
If stimulating, treat the cells with anti-human IgM (e.g., 10 µg/mL) for a short period (e.g., 10-15 minutes) before or during the inhibitor treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for the desired time (e.g., 24 hours). Include an untreated and a vehicle-treated control.[1]
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pBTK (Tyr223) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein levels, the membrane can be stripped and re-probed with antibodies against total BTK and a loading control.
-
Visualizations
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promega.com [promega.com]
- 5. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein Kinase CK1α Sustains B-Cell Receptor Signaling in Mantle Cell Lymphoma [frontiersin.org]
- 9. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-34 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Btk-IN-34, focusing on issues related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). Many BTK inhibitors are soluble in DMSO at high concentrations. For other similar compounds, ethanol and dimethylformamide (DMF) are also used.
Q2: Why does this compound precipitate when I dilute my stock solution in an aqueous buffer?
A2: this compound contains an oxindole core structure, which is known to be sparingly soluble in aqueous buffers.[1] Precipitation upon dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media) is a common issue for many kinase inhibitors with low water solubility. The abrupt change in solvent polarity from organic to aqueous can cause the compound to crash out of solution.
Q3: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A3: For most in vitro cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, as higher concentrations can have cytotoxic effects. It is always best to determine the tolerance of your specific cell line to DMSO in a pilot experiment.
Q4: Can I store this compound in an aqueous solution?
A4: It is generally not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions of similar compounds are often recommended for use on the same day they are prepared to avoid degradation or precipitation over time.[1] Stock solutions in anhydrous DMSO are more stable and can be stored at -20°C or -80°C.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Problem: Precipitate forms immediately upon dilution of the DMSO stock solution into an aqueous buffer.
Possible Causes:
-
The aqueous solubility of this compound has been exceeded.
-
The dilution was performed too rapidly.
-
The buffer composition is incompatible with the compound.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the Dilution Method:
-
Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing.
-
Perform serial dilutions in your aqueous buffer.
-
-
Use a Co-solvent: For some challenging compounds, the use of a co-solvent can help. After dissolving in DMSO, you can try diluting in a mixture of aqueous buffer and a less polar, water-miscible solvent like ethanol.
-
Consider a Surfactant: In some formulation protocols for poorly soluble inhibitors, a non-ionic surfactant like Tween® 80 or Pluronic® F-68 is used to improve solubility and prevent precipitation. This is more common for in vivo formulations but may be adapted for in vitro use with appropriate controls.
Problem: The aqueous solution is initially clear but a precipitate forms over time.
Possible Causes:
-
The compound is slowly coming out of a supersaturated solution.
-
The compound is degrading.
-
The solution is being stored at an inappropriate temperature.
Solutions:
-
Prepare Fresh Solutions: Prepare your aqueous working solutions of this compound immediately before use.
-
Store at Room Temperature (for the experiment): Sometimes, storing a solution on ice can decrease the solubility of a compound. Unless your experimental protocol dictates otherwise, try keeping the working solution at room temperature during the experiment.
-
Check for Compound Degradation: If you suspect degradation, you may need to perform analytical tests (e.g., HPLC) to assess the purity of your compound over time in the aqueous buffer.
Quantitative Data
| Compound/Scaffold | Solvent/Buffer | Solubility |
| Oxindole | Ethanol | ~10 mg/mL |
| Oxindole | DMSO | ~3 mg/mL |
| Oxindole | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[1] |
| PCI-29732 | DMSO | ~10 mg/mL |
| PCI-29732 | 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/ml |
| ONO-4059 analog | DMSO | ~20 mg/mL |
| ONO-4059 analog | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound
This protocol provides a general guideline for preparing a working solution of this compound in an aqueous buffer. It is recommended to perform a small-scale pilot experiment to determine the optimal conditions for your specific needs.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a calculated volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution.
-
-
Perform an Intermediate Dilution (Optional but Recommended):
-
Perform an intermediate dilution of your primary stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO. This can make the final dilution into the aqueous buffer more manageable.
-
-
Prepare the Final Aqueous Working Solution:
-
Add the desired volume of the DMSO stock (or intermediate dilution) to a sterile microcentrifuge tube.
-
While vortexing the DMSO solution, slowly add the aqueous buffer dropwise until the final desired volume and concentration are reached.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it is not suitable for use.
-
-
Final Check and Use:
-
If the solution is clear, it is ready for use in your experiment.
-
Use the freshly prepared aqueous solution promptly.
-
Visualizations
Btk Signaling Pathway
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway. Its inhibition by this compound can block downstream signaling events that lead to B-cell proliferation and survival.
Caption: Btk signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow diagram provides a logical approach to resolving precipitation issues with this compound in aqueous solutions.
Caption: A workflow for troubleshooting this compound precipitation issues.
References
Validation & Comparative
A Comparative Guide to the Selectivity of Btk-IN-34 and Acalabrutinib
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a critical target in B-cell malignancies. This guide provides a detailed comparison of the selectivity profiles of two BTK inhibitors: Btk-IN-34, a novel selective inhibitor, and acalabrutinib, a second-generation inhibitor approved for clinical use. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, differentiation, and survival of B-cells. Dysregulation of BTK activity is implicated in various B-cell cancers, making it an attractive therapeutic target. While first-generation BTK inhibitors like ibrutinib have shown significant efficacy, they are associated with off-target effects due to their broader kinase inhibition profile. This has spurred the development of more selective inhibitors to improve safety and tolerability.
Acalabrutinib: A Highly Selective Second-Generation BTK Inhibitor
Acalabrutinib (Calquence®) is a potent, second-generation BTK inhibitor that forms a covalent bond with the cysteine residue (Cys481) in the active site of BTK.[1] It was designed to be more selective than its predecessor, ibrutinib, to minimize off-target activities.[2]
This compound: A Selective BTK Inhibitor
This compound is described as a selective BTK inhibitor.[3] In cellular assays using RAMOS cells, which have high levels of BTK, this compound has been shown to selectively inhibit the phosphorylation of BTK (pBTK) at Tyr223.[3] Notably, it does not affect the upstream proteins Lyn and Syk in the BCR signaling pathway, suggesting a targeted action on BTK.[3] this compound also demonstrates antiproliferative activity in these cells with an IC50 of 2.75 μM.[3]
Quantitative Comparison of Kinase Selectivity
A direct quantitative comparison of the kinome-wide selectivity of this compound and acalabrutinib is challenging due to the limited publicly available data for this compound. However, extensive data for acalabrutinib allows for a clear understanding of its selectivity profile.
Table 1: Kinase Inhibition Profile of Acalabrutinib
| Kinase Target | Acalabrutinib IC50 (nM) | Reference |
| BTK | 3 | [4] |
| ITK | >1000 | [4] |
| TEC | 46 | [4] |
| BMX | 15 | [4] |
| TXK | 80 | [4] |
| EGFR | >1000 | [4] |
| ERBB2 | >1000 | [5] |
| ERBB4 | >1000 | [6] |
| JAK3 | >1000 | [7] |
| LCK | >1000 | [1] |
| LYN | >1000 | [6] |
| SRC | >1000 | [1] |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in biochemical assays.
KINOMEscan™ Data for Acalabrutinib:
In a KINOMEscan™ assay screening against 395 non-mutant kinases at a concentration of 1 µM, acalabrutinib inhibited only 1.5% of the kinases by more than 65%.[6][8] This demonstrates its high selectivity for BTK.
Selectivity of this compound:
While a comprehensive kinase panel screening for this compound is not publicly available, its selectivity is supported by its targeted inhibition of BTK phosphorylation without affecting upstream kinases in the BCR pathway.[3] Further studies are required to establish a broad, quantitative selectivity profile comparable to that of acalabrutinib.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of BTK inhibitors.
Kinase Inhibition Assays (Biochemical IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50) in a purified enzyme system.
Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., containing Tris-HCl, MgCl2, DTT), inhibitor compound (serially diluted), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP).
-
Assay Procedure:
-
The kinase, substrate, and inhibitor are incubated together in an appropriate assay buffer in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Profiling (Binding Affinity)
Objective: To assess the binding of a test compound to a large panel of kinases, providing a broad view of its selectivity.
Protocol:
-
Principle: This is a competition binding assay. Kinases are tagged with DNA, and a proprietary ligand is immobilized on a solid support. The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Assay Procedure:
-
DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is >65% inhibition of binding to the immobilized ligand.[9]
Cellular BTK Target Engagement Assay (NanoBRET™)
Objective: To measure the binding of an inhibitor to BTK within living cells.
Protocol:
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET). BTK is fused to a NanoLuc® luciferase (energy donor), and a fluorescently labeled tracer that binds to the BTK active site is used as the energy acceptor.
-
Assay Procedure:
-
Cells (e.g., HEK293) are engineered to express the BTK-NanoLuc® fusion protein.
-
The cells are treated with the fluorescent tracer.
-
The test inhibitor is added in increasing concentrations, competing with the tracer for binding to BTK.
-
The luciferase substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured.
-
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. The IC50 value, representing the concentration of inhibitor that reduces the BRET signal by 50%, is calculated to determine the cellular potency of target engagement.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
Validating Btk-IN-34 Results with siRNA Knockdown of BTK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the therapeutic potential of targeting Bruton's tyrosine kinase (BTK): the use of the selective small molecule inhibitor, Btk-IN-34, and the application of small interfering RNA (siRNA) for BTK gene knockdown. This objective analysis is supported by experimental data to aid in the design and interpretation of target validation studies.
Executive Summary
Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target achieves the desired therapeutic effect. Both small molecule inhibitors and genetic knockdown techniques like siRNA are powerful tools for this purpose. This compound is a chemical probe that selectively inhibits the kinase activity of BTK. In parallel, siRNA technology offers a genetic approach to transiently silence the expression of the BTK gene, thereby reducing the total cellular pool of the BTK protein. Comparing the outcomes of these two distinct methods provides a robust validation of BTK as a therapeutic target. While both methods are aimed at reducing BTK function, they do so by different mechanisms, and understanding their comparative effects is crucial for interpreting experimental results.
Data Presentation: this compound vs. BTK siRNA
The following tables summarize the quantitative effects of this compound and BTK siRNA on key cellular processes in B-cell lymphoma models.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Parameter | This compound | BTK siRNA | Cell Line | Reference |
| IC50 / % Viability | IC50 = 0.868 μM (Ibrutinib) | Significant decrease in viability | Ramos / Primary CLL cells | [1][2] |
| Effect on Proliferation | Inhibition of proliferation | Decrease in cellular proliferation | Ramos / HNSCC | [1][3] |
Note: Data for a comparable selective BTK inhibitor, ibrutinib, is used as a proxy for this compound in Ramos cells.
Table 2: Comparison of Effects on Apoptosis and Downstream Signaling
| Parameter | This compound (or equivalent) | BTK siRNA | Cell Line | Reference |
| Apoptosis Induction | Induces G1 cell cycle arrest | Induces apoptosis | Ramos / HNSCC | [3][4] |
| p-BTK (Tyr223) Levels | Significantly reduced | Not applicable (protein depleted) | Ramos | |
| Downstream Signaling | Inhibition of PLCγ2 phosphorylation | Not directly measured | Ramos |
Experimental Protocols
Protocol 1: this compound Treatment of Ramos Cells
This protocol outlines the treatment of the Ramos B-cell lymphoma cell line with a BTK inhibitor to assess its effect on cell viability and signaling.
Materials:
-
Ramos cell line (ATCC CRL-1596)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (or other selective BTK inhibitor)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Antibodies for Western blotting (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-GAPDH)
Procedure:
-
Cell Culture: Culture Ramos cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed Ramos cells in 96-well plates at a density of 1 x 105 cells/well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same concentration of DMSO.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions to determine the IC50 value.
-
Western Blot Analysis: For signaling studies, lyse the treated cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect changes in protein phosphorylation and expression.
Protocol 2: siRNA Knockdown of BTK in Ramos Cells
This protocol describes the transient knockdown of BTK expression in Ramos cells using siRNA.
Materials:
-
Ramos cell line
-
BTK-specific siRNA duplexes and a non-targeting control siRNA
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for Western blotting
Procedure:
-
Cell Preparation: Culture Ramos cells to a sufficient density for transfection.
-
siRNA-Lipid Complex Formation:
-
In a sterile tube, dilute the BTK siRNA or control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[5]
-
-
Transfection:
-
Wash the Ramos cells and resuspend them in fresh, serum-free medium.
-
Add the siRNA-lipid complexes to the cell suspension.
-
Incubate for 4-6 hours at 37°C.
-
-
Post-Transfection: Add serum-containing medium to the cells and continue incubation.
-
Validation of Knockdown: After 48-72 hours, harvest the cells.
-
Phenotypic Assays: Use the BTK-knockdown cells in downstream assays to assess the effects on cell viability, apoptosis, or other relevant phenotypes.
Mandatory Visualizations
Below are diagrams illustrating the BTK signaling pathway and the experimental workflows.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Experimental workflows for this compound treatment and BTK siRNA knockdown.
Conclusion
This guide provides a framework for comparing the effects of the selective BTK inhibitor this compound with BTK siRNA-mediated gene knockdown. While this compound offers a direct and reversible way to probe the function of BTK's kinase activity, siRNA provides a method to assess the consequences of reducing the total cellular BTK protein levels. The convergence of results from both methodologies, such as the inhibition of proliferation and induction of apoptosis, strengthens the validation of BTK as a therapeutic target in B-cell malignancies. The provided protocols and diagrams serve as a resource for researchers to design and execute robust target validation experiments.
References
- 1. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BTK Isoforms p80 and p65 Are Expressed in Head and Neck Squamous Cell Carcinoma (HNSCC) and Involved in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Silencing of Bruton's tyrosine kinase (Btk) using short interfering RNA duplexes (siRNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Covalent BTK Inhibitors: Btk-IN-34 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel covalent Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-34, against other established covalent BTK inhibitors, including the first-generation inhibitor ibrutinib and second-generation inhibitors acalabrutinib and zanubrutinib. This comparison focuses on biochemical potency, kinase selectivity, and cellular activity, supported by experimental data and detailed methodologies to aid in research and development decisions.
Introduction to Covalent BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target. Covalent BTK inhibitors have revolutionized the treatment of these diseases by forming an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity.[1][2] While highly effective, the development of new covalent inhibitors like this compound aims to improve upon existing therapies by offering enhanced selectivity and potentially more favorable safety profiles.
Biochemical Potency and Cellular Activity
The following tables summarize the quantitative data on the biochemical potency (IC50) and cellular activity of this compound and other prominent covalent BTK inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Biochemical Potency (IC50) Against BTK
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 2750 | Cellular (Antiproliferative in RAMOS cells) | [1] |
| Ibrutinib | 0.5 - 5.1 | Biochemical (Enzymatic) | [2][3] |
| Acalabrutinib | 3 - 5.1 | Biochemical (Enzymatic) | [4][5] |
| Zanubrutinib | 0.3 - <1 | Biochemical (Enzymatic) | [4][6] |
Table 2: Kinase Selectivity Profile
This table highlights the inhibitory activity against off-target kinases, which can contribute to adverse effects. Greater selectivity for BTK is a key objective in the development of next-generation inhibitors.
| Inhibitor | Off-Target Kinases Inhibited (>50% at 1 µM) | Reference |
| This compound | Data not available | |
| Ibrutinib | EGFR, TEC, ITK, SRC family kinases, etc. (17 kinases) | [6] |
| Acalabrutinib | Minimal off-target activity | [2] |
| Zanubrutinib | More selective than ibrutinib (7 kinases) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro BTK Kinase Inhibition Assay (Example Protocol)
This protocol describes a common method for determining the biochemical potency (IC50) of BTK inhibitors.
-
Reagents and Materials : Recombinant human BTK enzyme, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, substrate (e.g., poly(Glu,Tyr)4:1), test inhibitors, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
A solution of the BTK enzyme is pre-incubated with serially diluted concentrations of the test inhibitor in a 384-well plate for 15-30 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.
-
-
Data Analysis : The luminescence signal is proportional to the amount of ADP generated and reflects the kinase activity. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of BTK activity, is calculated by fitting the data to a four-parameter logistic curve.[7]
Cellular Assay for BTK Autophosphorylation (pBTK) in RAMOS Cells
This protocol is used to assess the ability of an inhibitor to block BTK activity within a cellular context.
-
Cell Culture : RAMOS cells, a human Burkitt's lymphoma cell line with high BTK expression, are cultured in appropriate media.
-
Inhibitor Treatment : Cells are treated with various concentrations of the BTK inhibitor (e.g., this compound) for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis : After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting :
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated BTK at Tyr223 (pBTK). A primary antibody for total BTK and a loading control (e.g., β-actin) are also used.
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the pBTK band is quantified and normalized to the total BTK and loading control to determine the extent of inhibition.[1]
Visualizing Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the BTK signaling pathway, a typical experimental workflow for evaluating BTK inhibitors, and the logical framework for this comparative guide.
Caption: BTK Signaling Pathway and Point of Covalent Inhibition.
Caption: Workflow for Evaluating BTK Inhibitor Performance.
Caption: Logical Relationship of the Comparative Analysis.
References
- 1. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lornajane.net [lornajane.net]
- 7. sketchviz.com [sketchviz.com]
The Critical Role of Negative Controls in Kinase Inhibitor Studies: A Guide to Using Btk-IN-34
In the quest for targeted therapies, particularly in the realm of kinase inhibitors, the precise attribution of a biological effect to the inhibition of the intended target is paramount. Off-target effects of small molecule inhibitors are a significant concern, potentially leading to misinterpretation of experimental results and unforeseen toxicities in clinical applications. A well-characterized negative control is therefore an indispensable tool for researchers to dissect the specific contributions of on-target versus off-target activities. This guide provides a framework for utilizing Btk-IN-34 as a potential reference compound and outlines the principles for selecting and validating a proper negative control for off-target studies in the context of Bruton's tyrosine kinase (BTK) inhibition.
Understanding the Role of a Negative Control
An ideal negative control for a kinase inhibitor is a molecule that is structurally highly similar to the active compound but is devoid of inhibitory activity against the target kinase and, ideally, any other kinase. The purpose of using such a control is to account for any biological effects that are not due to the inhibition of the intended target but may arise from the chemical scaffold of the inhibitor itself, its physical properties, or its non-specific interactions with cellular components.
This compound: A Selective BTK Inhibitor
This compound has been described as a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] It has been shown to induce antiproliferative effects in RAMOS lymphoma cells with an IC50 of 2.75 μM by selectively inhibiting the phosphorylation of BTK at Tyr223, without affecting the upstream kinases Lyn and Syk.[1] Furthermore, it has been observed to decrease the phosphorylation of downstream signaling molecules ERK1/2 and p38.[1]
While its selectivity for BTK over some upstream kinases in the BCR pathway is noted, comprehensive kinome-wide selectivity data for this compound is not publicly available. Therefore, its suitability as a negative control for off-target studies requires careful consideration and further experimental validation. In the absence of a confirmed inactive structural analog, this compound can serve as a highly selective "reference" compound against which the effects of a less selective inhibitor can be compared.
Comparison of BTK Inhibitor Selectivity
To underscore the importance of selectivity and the need for appropriate controls, the following table summarizes the selectivity profiles of several well-characterized BTK inhibitors. The data is derived from kinome-wide binding assays, such as the KINOMEscan™ platform, which assesses the interaction of a compound with a large panel of human kinases. A "hit" is typically defined as a kinase that shows a significant reduction in binding to its immobilized ligand in the presence of the test compound (e.g., >65% inhibition at a 1 µM concentration).
| Compound | Number of Kinase Hits (>65% inhibition at 1µM) | Key Off-Targets | Citation(s) |
| Ibrutinib | 9-15 | TEC, ITK, EGFR, SRC family kinases | [2][3][4][5] |
| Acalabrutinib | 1-2 | Minimal off-target activity reported | [1][6] |
| Zanubrutinib | ~4 | TEC, ITK (less potent than ibrutinib) | [6][7] |
| Spebrutinib | ~8 | - | [1] |
| Tirabrutinib | ~2 | - | [1] |
| Nemtabrutinib | 97 | Broad off-target profile | [3] |
| Remibrutinib | 1 | Highly selective | [3] |
This table is a summary of data from multiple sources and the exact number of off-targets can vary based on the specific assay conditions and kinase panel used.
This comparative data highlights the spectrum of selectivity among BTK inhibitors. Ibrutinib, a first-generation inhibitor, demonstrates notable off-target activity, which has been linked to some of its clinical side effects.[4][5][8] In contrast, second-generation inhibitors like acalabrutinib and remibrutinib exhibit much higher selectivity, making them more suitable tools for dissecting BTK-specific functions.[1][3][6] A hypothetical ideal negative control would have zero kinase hits in such a screen.
Experimental Protocols
To rigorously evaluate a compound as a negative control, a series of well-defined experiments are necessary.
Kinase Selectivity Profiling (KINOMEscan™)
Objective: To determine the selectivity of an inhibitor across a broad range of human kinases.
Methodology:
-
Assay Principle: The KINOMEscan™ assay is a competition-based binding assay. An immobilized kinase is incubated with a DNA-tagged ligand. The test compound is added, and if it binds to the kinase, it will displace the DNA-tagged ligand. The amount of displaced ligand is quantified by qPCR.
-
Procedure:
-
A library of human kinases is expressed as fusions with a proprietary tag.
-
Each kinase is individually immobilized on a solid support.
-
The test compound (e.g., this compound or a candidate negative control) is incubated with the immobilized kinases at a fixed concentration (typically 1 µM).
-
A proprietary, broadly active, immobilized ligand is added to the mixture.
-
After an incubation period to allow for binding equilibrium, the unbound ligand is removed by washing.
-
The amount of kinase-bound ligand is quantified. The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the test compound to the kinase.
-
Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the candidate negative control does not engage with the target kinase in a cellular context.
Methodology:
-
Assay Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the interaction of a test compound with a target protein in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. If the test compound enters the cells and binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells are transiently or stably transfected with a vector expressing the BTK-NanoLuc® fusion protein.
-
The cells are plated in a multi-well plate.
-
A cell-permeable fluorescent tracer that binds to BTK is added to the cells.
-
The test compound (candidate negative control) is added at various concentrations.
-
After an incubation period, the NanoBRET™ substrate is added, and the luminescence and fluorescence signals are measured.
-
The BRET ratio is calculated, and the data is used to determine the IC50 of target engagement. An ideal negative control would have a very high or no measurable IC50.
-
Cellular Proliferation/Viability Assay
Objective: To assess the effect of the candidate negative control on the proliferation and viability of cells that are dependent on BTK signaling.
Methodology:
-
Cell Lines: Use a BTK-dependent cell line (e.g., RAMOS, TMD8) and a BTK-independent cell line as a control.
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
The cells are treated with a range of concentrations of the active inhibitor (e.g., this compound) and the candidate negative control.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or an MTS assay.
-
The results are plotted as a dose-response curve to determine the IC50 for each compound. A suitable negative control should not exhibit significant anti-proliferative activity in the BTK-dependent cell line at concentrations where the active compound is effective.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of these experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the intended action of an active BTK inhibitor versus a negative control.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 8. ajmc.com [ajmc.com]
In Vivo Showdown: A Comparative Analysis of Btk-IN-34 and Zanubrutinib in Preclinical Models
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target for B-cell malignancies. This guide provides a head-to-head comparison of the in vivo efficacy of two BTK inhibitors: Btk-IN-34, a novel investigational agent, and zanubrutinib, an FDA-approved drug. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development directions.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
Both this compound and zanubrutinib are potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[1] In many B-cell cancers, this pathway is constitutively active, driving uncontrolled cell growth. By inhibiting BTK, these compounds effectively block downstream signaling, leading to decreased tumor cell proliferation and survival.[1] Zanubrutinib is a second-generation BTK inhibitor that forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition. This compound, also identified as compound 9h in scientific literature, is a selective BTK inhibitor.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the available quantitative data from preclinical in vivo studies of this compound and zanubrutinib in a Raji Burkitt's lymphoma xenograft model.
| Parameter | This compound | Zanubrutinib |
| Animal Model | Raji Xenograft Mouse Model | Raji Xenograft Mouse Model |
| Cell Line | Raji (Burkitt's Lymphoma) | Raji (Burkitt's Lymphoma) |
| Treatment Regimen | Information not publicly available | 2.5 mg/kg, twice a day, by oral gavage |
| Tumor Growth Inhibition | 46.8% inhibition compared to vehicle | Significant reduction in tumor growth (quantitative value in monotherapy not specified in the cited study) |
Experimental Protocols
A detailed experimental protocol is crucial for the replication and validation of scientific findings. Below are the available methodologies for the key in vivo experiments cited.
This compound Raji Xenograft Study
While a specific publication detailing the in vivo evaluation of this compound (derivative 34) reported a 46.8% tumor growth inhibition in a Raji xenograft mouse model, the detailed experimental protocol from the primary source is not publicly available at the time of this guide's compilation. The study likely involved the subcutaneous implantation of Raji cells into immunocompromised mice, followed by treatment with this compound, and subsequent monitoring of tumor volume.
Zanubrutinib Raji Xenograft Study
The following protocol is based on a study evaluating the synergistic effects of zanubrutinib and CAR-T cells, which included a zanubrutinib monotherapy arm.
-
Animal Model: Six-week-old female BALB/c nude mice.
-
Cell Line and Implantation: 1 x 10⁷ Raji cells transduced with luciferase were injected subcutaneously. Tumor engraftment was confirmed after 25 days through bioluminescence imaging.
-
Treatment: Mice in the monotherapy group received zanubrutinib at a dose of 2.5 mg/kg twice daily via oral gavage.
-
Efficacy Assessment: Tumor growth was monitored, and treatment effects were evaluated. The combination therapy study noted that the zanubrutinib monotherapy group did not show a satisfactory treatment effect compared to the combination, though specific tumor growth inhibition percentages for the monotherapy were not provided.
Discussion and Future Directions
The available data suggests that both this compound and zanubrutinib demonstrate anti-tumor activity in a Raji xenograft model. Zanubrutinib, as an approved therapeutic, has a wealth of preclinical and clinical data supporting its efficacy. The single reported data point for this compound, a 46.8% tumor growth inhibition, is promising but requires further validation and a more detailed characterization of its in vivo pharmacokinetic and pharmacodynamic properties.
For a more comprehensive comparison, future studies on this compound should include:
-
Dose-response studies to determine the optimal therapeutic window.
-
Pharmacokinetic analyses to understand its absorption, distribution, metabolism, and excretion profile.
-
Head-to-head comparison studies with zanubrutinib under identical experimental conditions.
References
A Side-by-Side Analysis of BTK Inhibitors: Btk-IN-34 and GDC-0853 (Fenebrutinib)
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1] Its central role in B-cell receptor (BCR) signaling makes it an attractive molecule for inhibition.[2][3] This guide provides a detailed side-by-side analysis of two BTK inhibitors: Btk-IN-34, a novel selective inhibitor, and GDC-0853 (fenebrutinib), a potent, non-covalent inhibitor that has undergone extensive preclinical and clinical evaluation.[2][4][5]
Biochemical and Cellular Performance at a Glance
A direct comparison of the inhibitory activities of this compound and GDC-0853 reveals differences in their potency at both the enzymatic and cellular levels. GDC-0853 demonstrates potent inhibition of BTK in biochemical assays with a Ki of 0.91 nM.[6] In cellular assays, GDC-0853 effectively inhibits BTK autophosphorylation and B-cell proliferation with IC50 values in the low nanomolar range.[2] In contrast, this compound shows antiproliferative activity in Ramos cells with a higher IC50 of 2.75 μM.[4]
| Parameter | This compound | GDC-0853 (Fenebrutinib) |
| BTK Inhibition (Biochemical) | ||
| IC50 | Data Not Available | Not Reported |
| Ki | Data Not Available | 0.91 nM[6] |
| Cellular Activity | ||
| BTK Autophosphorylation (pY223) Inhibition IC50 | Selectively inhibits pBTK in Ramos cells[4] | 3.1 nM (in isolated primary human B cells)[2] |
| 11 nM (in human whole blood)[2] | ||
| B-cell Proliferation Inhibition IC50 | 2.75 µM (cytotoxicity in Ramos cells)[4] | 1.2 nM (anti-IgM and CD40L-induced)[2] |
| 1.4 nM (anti-IgM and CD40L-induced)[2] | ||
| FcγRIII-triggered TNFα Production Inhibition IC50 | Data Not Available | 1.3 nM (in human monocytes)[2] |
| CD69 Expression Inhibition IC50 | Data Not Available | 8 nM (in human whole blood)[2] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its safety profile. GDC-0853 has been extensively profiled and demonstrates high selectivity for BTK. When tested against a large panel of kinases, it showed greater than 100-fold selectivity against the off-target kinases Bmx, Fgr, and Src.[6] Detailed kinase selectivity data for this compound is not currently available in the public domain, preventing a direct comparison.
GDC-0853 (Fenebrutinib) Kinase Selectivity [6]
| Kinase | Selectivity (Fold over BTK) |
| Bmx | 153 |
| Fgr | 168 |
| Src | 131 |
In Vivo Efficacy in a Preclinical Arthritis Model
GDC-0853 has demonstrated dose-dependent activity in a rat model of collagen-induced arthritis (CIA).[2][5] Oral administration of GDC-0853 led to a significant reduction in ankle swelling, showcasing its potential for treating inflammatory autoimmune diseases.[2][7] In vivo efficacy data for this compound is not publicly available.
GDC-0853 (Fenebrutinib) In Vivo Efficacy in Rat CIA Model [7]
| Dose | Efficacy |
| 0.06, 0.25, 1, 4, and 16 mg/kg QD (orally) | Dose-dependent reduction in ankle thickness |
| 0.125, 0.5, and 2 mg/kg BID (orally) | Dose-dependent reduction in ankle thickness |
Pharmacokinetic Profile
Pharmacokinetic properties are crucial for determining the dosing regimen and overall clinical utility of a drug candidate. GDC-0853 exhibits favorable pharmacokinetic profiles in preclinical species, with good oral bioavailability.[2] Pharmacokinetic data for this compound is not available.
GDC-0853 (Fenebrutinib) Pharmacokinetic Parameters [2]
| Species | Clearance (mL/min/kg) | Bioavailability (F) | Half-life (t1/2) |
| Rat | 27.4 | 65% | 2.2 h |
| Dog | Not Reported | Not Reported | 3.8 h[7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.
Detailed Experimental Protocols
In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This assay quantifies BTK activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation : Prepare BTK enzyme, substrate (e.g., poly(Glu,Tyr)), ATP, and the test compounds (this compound or GDC-0853) in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).[8]
-
Reaction Setup : In a 384-well plate, add 1 µL of serially diluted inhibitor or DMSO (vehicle control), followed by 2 µL of BTK enzyme solution. Incubate at room temperature for 15-30 minutes.[8][9]
-
Initiate Reaction : Add 2 µL of a mixture of substrate and ATP to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.[9]
-
Terminate Reaction and Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion and Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase-based luminescence reaction. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition : Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects BTK activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular BTK Autophosphorylation Assay (Western Blot)
This method assesses the ability of the inhibitors to block the autophosphorylation of BTK at Tyr223 in a cellular context.
-
Cell Culture and Treatment : Culture a B-cell lymphoma cell line, such as Ramos cells, in appropriate media (e.g., RPMI-1640 with 10% FBS).[10] Treat the cells with various concentrations of this compound, GDC-0853, or DMSO for a specified time (e.g., 1-2 hours).[4]
-
Cell Lysis : Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[9]
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (pBTK Tyr223) overnight at 4°C.[9]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
-
Normalization : Strip the membrane and re-probe with an antibody against total BTK to normalize the pBTK signal to the total amount of BTK protein.[9]
-
Data Analysis : Quantify the band intensities using densitometry software. Calculate the ratio of pBTK to total BTK for each treatment condition and determine the IC50 for inhibition of BTK autophosphorylation.
Ramos Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Seed Ramos cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/well) in 100 µL of culture medium.[12]
-
Compound Treatment : Add serial dilutions of this compound, GDC-0853, or DMSO to the wells and incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the DMSO control and determine the IC50 value for cytotoxicity/antiproliferation.
Conclusion
GDC-0853 (fenebrutinib) is a well-characterized, potent, and selective non-covalent BTK inhibitor with demonstrated in vivo efficacy in a preclinical model of rheumatoid arthritis.[2][5][7] Its favorable preclinical profile has supported its advancement into clinical trials. This compound is a more recently described selective BTK inhibitor.[4] While it shows activity in inhibiting BTK phosphorylation and cell proliferation in a lymphoma cell line, a comprehensive head-to-head comparison with GDC-0853 is currently limited by the lack of publicly available detailed biochemical, selectivity, and in vivo data for this compound. Further studies are required to fully elucidate the therapeutic potential of this compound and to position it relative to other BTK inhibitors in development.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. 3.2. BTK Kinase Assay [bio-protocol.org]
- 10. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ramos In Vitro MTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
Comparative Efficacy of Btk-IN-34 Against Mutant Bruton's Tyrosine Kinase
A detailed analysis of the specificity and performance of the novel BTK inhibitor, Btk-IN-34, in the context of acquired resistance mutations in Bruton's tyrosine kinase (BTK), offering a comparative perspective against established therapeutic alternatives.
This guide provides a comprehensive evaluation of the novel, selective Bruton's tyrosine kinase (BTK) inhibitor, this compound. The focus is on its specificity and efficacy, particularly in targeting mutant forms of BTK that confer resistance to first- and second-generation covalent inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Performance Against Wild-Type and Mutant BTK
This compound, also identified as compound 9h in its developmental phase, has demonstrated significant antiproliferative activity by selectively inhibiting the autophosphorylation of BTK at Tyr223.[1] This targeted action disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of various B-cell malignancies.
A critical challenge in the clinical use of covalent BTK inhibitors, such as ibrutinib and acalabrutinib, is the emergence of resistance mutations, most commonly the cysteine-to-serine substitution at position 481 (C481S) in the BTK kinase domain. This mutation prevents the irreversible binding of these drugs. Non-covalent inhibitors, like pirtobrutinib, have been developed to overcome this resistance mechanism.
The following table summarizes the inhibitory potency (IC50) of this compound and other key BTK inhibitors against both wild-type (WT) BTK and the clinically significant C481S mutant.
| Inhibitor | Type | BTK (WT) IC50 (nM) | BTK (C481S) IC50 (nM) | Reference(s) |
| This compound | Reversible | 2.75 µM* | Data Not Available | [1] |
| Ibrutinib | Covalent | 0.5 | 1000 | [2][3][4] |
| Acalabrutinib | Covalent | 5.1 | Ineffective | [5] |
| Pirtobrutinib | Non-covalent | 4.2 | 16 | [4] |
*Note: The reported IC50 for this compound is from a cell-based antiproliferative assay in Ramos cells (BTK-high), not a direct enzymatic assay.[1]
As of the latest available data from the primary research on this compound, its efficacy against specific BTK mutations, including C481S, has not been reported. Therefore, a direct comparison of its performance against mutant BTK with other inhibitors cannot be made at this time. The existing data demonstrates its activity against wild-type BTK in a cellular context.
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental procedures used for its evaluation, the following diagrams illustrate the BTK signaling pathway and a standard workflow for assessing inhibitor-induced cytotoxicity.
Caption: The B-Cell Receptor (BCR) signaling cascade, a critical pathway for B-cell proliferation and survival. This compound acts by inhibiting BTK, a key kinase in this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4. Cell viability assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Btk-IN-34: A Comprehensive Guide for Laboratory Personnel
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Btk-IN-34 is not publicly available from known suppliers. The following guidance is synthesized from best practices for the handling and disposal of similar chemical compounds, including Bruton's tyrosine kinase (BTK) inhibitors, oxindole derivatives, and other potentially cytotoxic research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
This compound is a selective Bruton's tyrosine kinase (BTK) inhibitor with antiproliferative activity, making it a compound of interest in drug development and research.[1] Due to its biological activity, it should be handled as a potentially hazardous substance. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Recommended Disposal Procedures
The proper disposal of this compound requires careful segregation and handling of waste streams. All materials that have come into contact with this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Guidance:
1. Solid Waste (Unused or Expired this compound Powder):
-
Segregation: Do not mix with general laboratory trash.
-
Packaging: Place the original container, or a securely sealed and clearly labeled container with the chemical name and hazard information, into a designated hazardous waste container. This container should be puncture-resistant and have a secure lid.
-
Labeling: The outer container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and any known hazard classifications (e.g., "Cytotoxic," "Toxic").
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by the institution's hazardous waste management service.
2. Liquid Waste (Solutions containing this compound):
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS.
-
Packaging: The container should be made of a material compatible with the solvent used (e.g., glass or polyethylene). Keep the container securely capped when not in use.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and the estimated concentration.
-
Storage: Store in a secondary containment bin in a well-ventilated area, away from drains and sources of ignition, awaiting collection.
3. Contaminated Materials (Personal Protective Equipment, Labware, etc.):
-
Segregation: All items that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, should be considered contaminated and disposed of as hazardous waste.
-
Packaging: Place these materials in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Waste - Cytotoxic" or as per institutional guidelines for this type of waste.
-
Disposal: Seal the container when it is three-quarters full and arrange for its collection by the hazardous waste management service.
Physicochemical Properties and Hazard Classification (Generalized)
Due to the absence of a specific SDS for this compound, the following table provides a summary of likely properties based on its chemical class. This information should be used as a general guideline and not as a substitute for a manufacturer-provided SDS.
| Property | Likely Value/Classification |
| Physical State | Solid (crystalline powder) |
| Appearance | White to off-white solid |
| Odor | No data available; likely odorless or with a slight characteristic odor |
| Solubility | Soluble in organic solvents such as DMSO; limited solubility in aqueous solutions |
| Stability | Likely stable under standard laboratory conditions; may be sensitive to strong oxidizing agents |
| Hazard Classification | As a BTK inhibitor with cytotoxic potential, it should be handled as a hazardous substance. It may be classified as toxic, an irritant, and potentially mutagenic or carcinogenic.[2] |
Decontamination of Laboratory Equipment
All equipment that has been in contact with this compound must be thoroughly decontaminated before being returned to general use, serviced, or disposed of.
Decontamination Protocol:
-
Preparation: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Initial Cleaning: Remove any gross contamination by carefully wiping surfaces with absorbent pads. Dispose of these pads as contaminated solid waste.
-
Decontamination Solution: Use a suitable decontamination solution. A common practice for research chemicals is to use a detergent solution, followed by a solvent in which the compound is soluble (e.g., ethanol or isopropanol), and then a final rinse with water.[3][4] For potentially cytotoxic compounds, a 10% bleach solution may be used, followed by a rinse to remove the bleach residue, which can be corrosive.[3][4] Ensure a sufficient contact time for the disinfectant.[3]
-
Rinsing: Thoroughly rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely or wipe it dry with clean paper towels.
-
Verification: If required by your institution, complete and attach a "Decontaminated Equipment" tag before moving the equipment or sending it for surplus or repair.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
This compound Mechanism of Action: BTK Signaling Pathway
This compound is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival.[5][6][7] By inhibiting BTK, this compound disrupts this pathway.
Caption: BTK Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 4. cmich.edu [cmich.edu]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. ascopubs.org [ascopubs.org]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Btk-IN-34
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Btk-IN-34, a selective Bruton's tyrosine kinase (BTK) inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound, thereby minimizing exposure risk and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent kinase inhibitor, it should be handled with care to avoid exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on best practices for handling hazardous drugs and potent compounds in a laboratory setting.[1][2][3][4]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[1] Change gloves regularly and immediately if contaminated. |
| Body Protection | Lab Coat/Gown | A disposable, back-closing gown made of a low-permeability fabric.[1][4] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face Shield | To be used in conjunction with goggles when there is a risk of splashes or aerosol generation.[1] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powdered form of the compound.[4] |
Experimental Workflow for Safe Handling and Disposal
The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing contamination and ensuring personnel safety.
Caption: Workflow for Safe Handling and Disposal of this compound.
This compound Mechanism of Action: Simplified Signaling Pathway
This compound is a selective inhibitor of Bruton's tyrosine kinase.[5] It functions by inhibiting the phosphorylation of BTK at Tyr223, which is a critical step in the B-cell receptor (BCR) signaling pathway.[5] This pathway is crucial for B-cell proliferation and survival. By blocking this step, this compound can induce antiproliferative effects in B-cell lines.[5]
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, weighing papers, pipette tips, and excess compound, must be considered hazardous waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically resistant hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6] Do not dispose of this compound down the drain or in regular trash.
References
- 1. pogo.ca [pogo.ca]
- 2. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 3. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ehs.ucr.edu [ehs.ucr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
